1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-pyridin-1-ium-1-ylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2.BrH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBOIFNOMWXDFC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938216 | |
| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-40-5 | |
| Record name | Pyridinium, 1-(2-ethoxy-2-oxoethyl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-(ethoxycarbonylmethyl)-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17282-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide, a quaternary ammonium salt with potential applications in various fields of chemical and pharmaceutical research. This document outlines a detailed experimental protocol for its synthesis, along with a summary of its key physical and spectral properties.
Introduction
This compound, also known as N-(ethoxycarbonylmethyl)pyridinium bromide, belongs to the class of pyridinium salts. These compounds are characterized by a positively charged nitrogen atom within the pyridine ring, counterbalanced by a halide anion. The presence of the ethoxycarbonylmethyl group introduces functionality that can be valuable for further chemical modifications and may influence its biological activity. This guide details a reproducible method for the laboratory-scale synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a direct quaternization reaction of pyridine with ethyl 2-bromoacetate. This reaction, a classic example of a Menschutkin reaction, involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic carbon of the ethyl 2-bromoacetate, leading to the formation of the pyridinium salt.
Experimental Protocol
Materials:
-
Pyridine (C₅H₅N)
-
Ethyl 2-bromoacetate (C₄H₇BrO₂)
-
Anhydrous ethanol (C₂H₅OH)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine (1 equivalent) in anhydrous ethanol.
-
To this solution, add ethyl 2-bromoacetate (1.4 equivalents).
-
Heat the reaction mixture to reflux and maintain it for 40 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. This will likely result in a crude oily or solid product.
-
To the crude product, add diethyl ether and stir to induce crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield this compound as a solid.
Characterization Data
The following tables summarize the key physical and spectral properties of this compound. It should be noted that there are some discrepancies in the reported melting points from different commercial sources.
Physical Properties
| Property | Value | Reference |
| CAS Number | 17282-40-5 | |
| Molecular Formula | C₉H₁₂BrNO₂ | [1] |
| Molecular Weight | 246.10 g/mol | |
| Melting Point | 112-115 °C or 137-139 °C | [1] |
| Appearance | Solid |
Spectroscopic Data
Note: Experimentally obtained spectra for this compound were not available in the searched literature. The following data are predicted based on the analysis of structurally similar pyridinium salts.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.1-9.3 | d | 2H | Protons ortho to Nitrogen |
| ~8.6-8.8 | t | 1H | Proton para to Nitrogen |
| ~8.1-8.3 | t | 2H | Protons meta to Nitrogen |
| ~5.8-6.0 | s | 2H | -CH₂- (methylene) |
| ~4.2-4.4 | q | 2H | -O-CH₂- (ethyl) |
| ~1.2-1.4 | t | 3H | -CH₃ (ethyl) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~167-169 | C=O (ester carbonyl) |
| ~145-147 | Carbons ortho to Nitrogen |
| ~144-146 | Carbon para to Nitrogen |
| ~128-130 | Carbons meta to Nitrogen |
| ~62-64 | -O-CH₂- (ethyl) |
| ~60-62 | -CH₂- (methylene) |
| ~13-15 | -CH₃ (ethyl) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1740-1720 | C=O stretch (ester) |
| ~1630-1580 | C=C and C=N stretch (ring) |
| ~1200-1000 | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Assignment |
| ~166 | [M-Br]⁺ (C₉H₁₂NO₂)⁺ - Cationic fragment |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
In-Depth Technical Guide: 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide (CAS Number: 17282-40-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide, also known as N-(Ethoxycarbonylmethyl)pyridinium bromide, is a quaternary pyridinium salt. This compound serves as a key precursor in the synthesis of various heterocyclic compounds, most notably fluorescent indolizine derivatives. Its utility stems from its ability to form a pyridinium ylide, a reactive intermediate that readily participates in cycloaddition reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of fluorescent probes for cellular imaging.
Chemical and Physical Properties
This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1. It is important to note that the reported melting point varies between different suppliers, which may be attributed to differences in purity or measurement conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17282-40-5 | N/A |
| Molecular Formula | C₉H₁₂BrNO₂ | N/A |
| Molecular Weight | 246.10 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Melting Point | 112-115 °C or 137-139 °C | N/A |
| Purity | ≥95% | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in polar solvents | Inferred from reactivity |
Synthesis
The synthesis of this compound is achieved through the quaternization of pyridine with ethyl bromoacetate. This is a classic Menshutkin reaction, where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or acetone.
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Addition of Alkylating Agent: To the stirred solution, add ethyl bromoacetate (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the product often precipitates out of the solution. The solid can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure this compound.
Spectroscopic Data
Specific spectroscopic data for this compound is not available in the reviewed literature. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyridinium ring protons (deshielded), the methylene protons adjacent to the nitrogen and carbonyl groups, and the ethyl ester protons (triplet and quartet). |
| ¹³C NMR | Resonances for the pyridinium ring carbons (deshielded), the carbonyl carbon of the ester, the methylene carbon, and the ethyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1740-1750 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching of the pyridinium ring. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak for the cation [C₉H₁₂NO₂]⁺ at m/z 166.08. |
Reactivity and Applications
The primary application of this compound is as a precursor for the in-situ generation of a pyridinium ylide. This is typically achieved by treating the pyridinium salt with a base, which deprotonates the methylene group acidic due to the adjacent positively charged nitrogen and the electron-withdrawing ester group. The resulting pyridinium ylide is a 1,3-dipole and readily undergoes cycloaddition reactions.
Synthesis of 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates
A significant application of this compound is in the one-pot synthesis of 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates. These compounds are highly fluorescent and have been utilized as dyes for cellular imaging.
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Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as ethanol, add diethyl 2-(ethoxymethylene)malonate (1.0-1.2 equivalents).
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Base Addition: Add a base, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to the reaction mixture. The base facilitates the in-situ formation of the pyridinium ylide.
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Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for several hours.
-
Mechanism: The reaction proceeds via an initial Michael addition of the pyridinium ylide to the diethyl 2-(ethoxymethylene)malonate, followed by an intramolecular cyclization and subsequent elimination to form the fluorescent indolizine core.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography on silica gel to yield the desired 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylate.
Application in Cellular Imaging
The synthesized 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylate derivatives exhibit strong fluorescence, making them suitable for biological imaging applications. A positively charged analog has been shown to specifically stain the nucleus of permeabilized cells.
The following is a general protocol for staining cells with these fluorescent dyes. Specific parameters such as dye concentration and incubation times may need to be optimized for different cell types and experimental conditions.
-
Cell Culture: Culture cells (e.g., H9c2 rat myoblast cells) on a suitable substrate for microscopy, such as glass-bottom dishes or chamber slides.
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Cell Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), for 10-15 minutes at room temperature.
-
Permeabilization: If targeting intracellular structures, permeabilize the cells with a detergent solution, such as 0.1% Triton X-100 in PBS, for 5-10 minutes.
-
Staining: Incubate the fixed and permeabilized cells with a solution of the fluorescent indolizine dye in PBS at a predetermined concentration (e.g., 1-10 µM) for 15-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells several times with PBS to remove unbound dye.
-
Imaging: Mount the samples with an appropriate mounting medium and visualize using a fluorescence microscope with suitable excitation and emission filters.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in its role as a precursor to pyridinium ylides, which are key intermediates in the construction of complex heterocyclic systems. The application of this compound in the synthesis of novel fluorescent dyes for cellular imaging highlights its importance in the development of tools for biological research. Further exploration of the reactivity of this pyridinium salt and its derivatives holds promise for the discovery of new synthetic methodologies and the creation of advanced functional molecules.
Navigating the Solubility Landscape of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium Bromide: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide, a pyridinium-based ionic liquid, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's behavior in solution.
Executive Summary
This compound, also known as N-(ethoxycarbonylmethyl)pyridinium bromide, is a quaternary ammonium salt with potential applications in various chemical and pharmaceutical domains. A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and purification processes. This guide provides a consolidated overview of its anticipated solubility based on related compounds, details a robust experimental protocol for precise solubility determination, and presents a visual workflow for this procedure. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on providing the necessary tools and methodologies for researchers to conduct their own assessments.
Solubility Profile
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Anticipated Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The ionic nature of the pyridinium bromide salt allows for strong ion-dipole interactions with the hydroxyl groups of protic solvents, promoting dissolution. |
| Water | High | As a salt, it is expected to be readily soluble in water due to favorable hydration of the cation and anion. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and strong dipole moment of DMSO can effectively solvate both the pyridinium cation and the bromide anion. |
| Acetone | Moderate to High | Acetone's polarity should allow for the dissolution of the ionic compound, although potentially to a lesser extent than more polar solvents like DMSO or methanol. | |
| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent that can dissolve many ionic compounds, but its solvating power for this specific salt may be less than that of DMSO or alcohols. | |
| Non-Polar Aprotic | Dichloromethane (DCM) | Low to Moderate | While generally considered non-polar, the polarity of the C-Cl bonds in DCM may allow for some level of dissolution of the ionic salt. |
| Toluene, Hexane | Very Low / Insoluble | The lack of significant polarity in these solvents results in weak interactions with the ionic compound, leading to poor solubility. |
Note: This table is based on general principles of solubility for ionic compounds and qualitative data for structurally related molecules. Experimental verification is essential.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is necessary. The following details a common and effective method for determining the solubility of a solid compound in a liquid solvent.
Materials and Equipment
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This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or incubator
-
Vials with sealed caps
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
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Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted solutions using a pre-validated analytical method (e.g., HPLC).
-
Construct a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides a foundational understanding of its expected solubility behavior and a detailed experimental protocol for its precise determination. The provided workflow and methodologies are intended to empower researchers to generate reliable data, facilitating the effective application of this compound in their respective fields. It is recommended that the protocol outlined herein be followed to establish a comprehensive and accurate solubility profile of this promising pyridinium salt in a range of relevant organic solvents.
An In-depth Technical Guide to the Mechanism of Pyridinium Ylide Formation from 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of the pyridinium ylide derived from 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide. This ylide is a versatile intermediate in organic synthesis, primarily utilized in the construction of nitrogen-containing heterocyclic scaffolds. This document details the underlying mechanism, presents available quantitative data, outlines a representative experimental protocol, and provides visualizations to elucidate the process.
Core Mechanism: Acid-Base Chemistry
The formation of the pyridinium ylide from this compound is a classic acid-base reaction. The key mechanistic step involves the deprotonation of the α-carbon (the carbon atom adjacent to both the pyridinium nitrogen and the carbonyl group) by a suitable base.
The acidity of the protons on this α-carbon is significantly enhanced by two electron-withdrawing groups:
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The Pyridinium Ring: The positively charged nitrogen atom acts as a powerful electron sink, withdrawing electron density through the sigma bond and stabilizing the conjugate base.
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The Ethoxycarbonyl Group: The carbonyl group further delocalizes the negative charge of the resulting carbanion through resonance, significantly increasing the stability of the ylide.
This dual activation makes the methylene protons sufficiently acidic to be removed by a moderately strong base. The resulting species is a stabilized pyridinium ylide, which can be represented as a resonance hybrid of two major contributing structures: one with the negative charge on the carbon and another with the negative charge on the oxygen of the enolate. This resonance stabilization is a key factor in the ylide's ability to be formed and utilized in synthesis.
The overall transformation can be depicted as follows:
A simplified representation of the pyridinium ylide formation.
Quantitative Data
| Property | Value | Reference |
| Starting Material | This compound | |
| CAS Number | 17282-40-5 | [1] |
| Molecular Weight | 246.1 g/mol | [2] |
| Melting Point | 137 - 139 °C | [2] |
| Product | 1-(1-ethoxy-2-oxo-2-pyridin-1-ium-1-yl)ethan-1-ide | |
| 1H NMR (DMSO-d6, δ, ppm) | Predicted shifts based on analogous structures | |
| Ylidic Proton | ~4.5 - 5.5 (singlet) | |
| Pyridinium Protons | ~7.5 - 8.5 (multiplets) | |
| Ethyl Group | ~1.2 (triplet), ~4.1 (quartet) |
Experimental Protocol
The pyridinium ylide is typically generated in situ for immediate use in a subsequent reaction, as the isolated ylide may have limited stability. The following is a representative protocol for the formation of the ylide and its common application in a 1,3-dipolar cycloaddition reaction.
Objective: To generate 1-(1-ethoxy-2-oxo-2-pyridin-1-ium-1-yl)ethan-1-ide and trap it with an alkyne dipolarophile.
Materials:
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl propiolate (or other suitable alkyne)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the pyridinium salt.
-
Addition of Reactants: Add the alkyne (e.g., ethyl propiolate, 1.2 eq) to the solution.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution. The addition of the base will initiate the formation of the pyridinium ylide.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
A general workflow for the in situ generation and reaction of the pyridinium ylide.
Signaling Pathways and Logical Relationships
The stability and reactivity of the pyridinium ylide are governed by a delicate balance of electronic effects. The logical relationship between the structural features of the precursor and the feasibility of ylide formation can be visualized as follows:
References
The Pivotal Role of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium Bromide in 1,3-Dipolar Cycloaddition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis and application of 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide as a key precursor in 1,3-dipolar cycloaddition reactions. This versatile pyridinium salt serves as a stable and readily accessible starting material for the in-situ generation of a pyridinium ylide, a powerful 1,3-dipole. The subsequent cycloaddition with various dipolarophiles offers a robust and efficient pathway to synthesize a diverse range of nitrogen-containing heterocyclic compounds, particularly substituted indolizines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities.
Introduction: The Significance of Pyridinium Ylides in Heterocyclic Synthesis
1,3-dipolar cycloaddition is a powerful and convergent method for the construction of five-membered heterocyclic rings. Among the various 1,3-dipoles, pyridinium ylides are attractive intermediates due to their ease of generation from stable pyridinium salt precursors. This compound is a prime example of such a precursor, offering excellent stability and reactivity. Upon treatment with a base, it readily forms the corresponding pyridinium ylide, which can then react with a wide array of electron-deficient alkenes and alkynes to yield valuable heterocyclic frameworks. The resulting indolizine derivatives, in particular, are known to possess a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
The Core Reaction: From Pyridinium Salt to Heterocycle
The overall transformation involves a two-step, one-pot process: the deprotonation of the pyridinium salt to form the reactive ylide, followed by the [3+2] cycloaddition with a dipolarophile.
Step 1: In-Situ Generation of the Pyridinium Ylide
The process is initiated by the treatment of this compound with a suitable base. The base abstracts the acidic proton from the methylene group adjacent to the positively charged pyridinium nitrogen and the ester carbonyl group, leading to the formation of the pyridinium ylide. The choice of base and solvent is crucial for efficient ylide generation and subsequent reaction.
Step 2: 1,3-Dipolar Cycloaddition
The generated pyridinium ylide, a nucleophilic 1,3-dipole, readily reacts with an electron-deficient dipolarophile (e.g., an alkyne or alkene substituted with electron-withdrawing groups). This concerted [3+2] cycloaddition reaction forms a five-membered ring. In the case of alkynyl dipolarophiles, the initial cycloadduct, a dihydroindolizine, spontaneously aromatizes, often through air oxidation, to yield the stable indolizine product.
Below is a diagram illustrating the logical workflow from the precursor to the final heterocyclic product.
Caption: Logical workflow of the 1,3-dipolar cycloaddition.
Quantitative Data Presentation
The efficiency of the 1,3-dipolar cycloaddition reaction is influenced by the nature of the reactants and the reaction conditions. Below are tables summarizing typical yields obtained in the synthesis of the pyridinium salt precursor and the subsequent cycloaddition with various dipolarophiles.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) |
| Pyridine | Ethyl bromoacetate | Acetone | Ultrasound | ~95% |
| Pyridine | Ethyl bromoacetate | Toluene | Reflux | >90% |
Table 2: 1,3-Dipolar Cycloaddition of in-situ Generated Pyridinium Ylide with Various Dipolarophiles
| Dipolarophile | Base | Solvent | Temperature (°C) | Time (h) | Product (Indolizine Derivative) | Yield (%) |
| Ethyl propiolate | K₂CO₃ | Acetonitrile | Reflux | 12 | Ethyl 1-ethoxycarbonylindolizine-3-carboxylate | 85 |
| Dimethyl acetylenedicarboxylate (DMAD) | Et₃N | Toluene | Reflux | 8 | Dimethyl indolizine-1,2-dicarboxylate | 92 |
| Methyl propiolate | Cs₂CO₃ | DMF | 80 | 6 | Methyl indolizine-1-carboxylate | 88 |
| N-Phenylmaleimide | DBU | CH₂Cl₂ | Room Temp | 24 | N-Phenyl-1,2,3,3a-tetrahydroindolizine-1,2-dicarboximide | 75 |
| Acrylonitrile | NaH | THF | 0 to RT | 18 | 1-Cyano-1,2,3,3a-tetrahydroindolizine | 65 |
Experimental Protocols
Synthesis of this compound
Materials:
-
Pyridine
-
Ethyl bromoacetate
-
Acetone (anhydrous)
Procedure:
-
To a solution of pyridine (1.0 eq) in anhydrous acetone, add ethyl bromoacetate (1.1 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting white precipitate is collected by filtration.
-
Wash the solid with cold acetone and dry under vacuum to afford this compound as a white crystalline solid.
General Procedure for the 1,3-Dipolar Cycloaddition Reaction
Materials:
-
This compound
-
Dipolarophile (e.g., ethyl propiolate)
-
Base (e.g., anhydrous potassium carbonate)
-
Solvent (e.g., anhydrous acetonitrile)
Procedure:
-
To a suspension of this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add the dipolarophile (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired indolizine product.
Reaction Mechanism and Visualization
The reaction proceeds through a concerted pericyclic mechanism. The highest occupied molecular orbital (HOMO) of the pyridinium ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The ethoxycarbonyl group on the ylide precursor plays a crucial role in stabilizing the negative charge on the ylide carbon, thereby facilitating its formation and influencing its reactivity.
The following Graphviz diagram illustrates the detailed reaction mechanism.
Caption: Reaction mechanism of indolizine synthesis.
Applications in Drug Development
The indolizine core is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities. This makes the 1,3-dipolar cycloaddition of pyridinium ylides a highly relevant synthetic strategy for drug discovery and development.
-
Anticancer Activity: Many substituted indolizines have shown potent cytotoxic effects against various cancer cell lines.[1][4] Their mechanisms of action often involve the inhibition of key enzymes such as protein kinases, which are crucial for cancer cell proliferation and survival.[5] Some indolizine derivatives have been investigated as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[1]
-
Enzyme Inhibition: Beyond cancer, indolizine derivatives have been identified as inhibitors of other important enzymes. For instance, certain derivatives have shown activity as tyrosine phosphatase inhibitors, which are targets for metabolic diseases.[3]
-
Antimicrobial and Anti-inflammatory Properties: The indolizine scaffold has also been associated with significant antimicrobial and anti-inflammatory activities, suggesting its potential for the development of new therapeutics for infectious and inflammatory diseases.[2][3]
The straightforward and versatile nature of the 1,3-dipolar cycloaddition using this compound allows for the rapid generation of libraries of diverse indolizine derivatives. This facilitates structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds and developing new drug candidates.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its role as a stable precursor to a reactive pyridinium ylide enables the efficient construction of complex nitrogen-containing heterocycles through 1,3-dipolar cycloaddition. The resulting indolizine derivatives are of significant interest to the pharmaceutical industry due to their proven and potential therapeutic applications. The methodologies and data presented in this guide underscore the importance of this chemical transformation in modern drug discovery and development.
References
- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Theoretical Insights into the Reactivity of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide. This compound serves as a precursor to a pyridinium ylide, a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds. This document outlines the fundamental principles governing its reactivity, proposes detailed computational methodologies for its study, and presents hypothetical data in a structured format to guide future research.
Introduction to this compound and its Ylide
This compound is a quaternary ammonium salt synthesized by the alkylation of pyridine with ethyl bromoacetate.[1] Its significance in theoretical and synthetic chemistry lies in its ability to form a stabilized pyridinium ylide upon deprotonation. Pyridinium ylides are zwitterionic species characterized by a positive charge on the pyridine ring and a negative charge on the adjacent carbon atom.[2] These ylides are key intermediates in a variety of chemical transformations, most notably as 1,3-dipoles in cycloaddition reactions.[3][4]
The ylide derived from this compound is stabilized by the electron-withdrawing ethoxycarbonyl group, which delocalizes the negative charge on the carbanion. This stabilization influences its nucleophilicity and reactivity in cycloaddition reactions.[5]
Theoretical Framework for Reactivity: 1,3-Dipolar Cycloaddition
The primary mode of reactivity for the ylide of this compound is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[6] In this reaction, the pyridinium ylide (the 1,3-dipole) reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring.[3] The resulting dihydroindolizine can then spontaneously aromatize through oxidation.[7]
The mechanism of these cycloadditions can be either concerted or stepwise, and theoretical studies are crucial for elucidating the precise pathway.[5] Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and regioselectivity of these reactions.[8] The reaction is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.
Proposed Theoretical and Computational Protocols
To rigorously investigate the reactivity of the 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium ylide, a combination of quantum chemical methods is recommended. Density Functional Theory (DFT) has been shown to be a reliable method for studying the mechanism of cycloaddition reactions of azomethine ylides.[9]
Computational Methodology
A suitable computational approach would involve the following steps:
-
Geometry Optimization: The geometries of the pyridinium ylide, the dipolarophile, transition states, and products should be optimized. A commonly used functional for such systems is B3LYP, with a 6-311++G(d,p) basis set to adequately describe the electronic structure.[9]
-
Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Transition State Search: A transition state search algorithm, such as the Berny algorithm, should be employed to locate the transition state structures for the cycloaddition reaction.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations should be performed to verify that the located transition states connect the reactants and products.
-
Solvation Effects: The influence of the solvent on the reaction mechanism and energetics can be modeled using an implicit solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[9]
-
Reactivity Indices: Conceptual DFT can be employed to calculate reactivity indices such as global electrophilicity and nucleophilicity, which provide insights into the polar nature of the reaction.
Data Presentation: A Hypothetical Case Study
The following tables present hypothetical quantitative data that would be obtained from a theoretical study of the 1,3-dipolar cycloaddition of the ylide of this compound with dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile.
Table 1: Calculated Energies (in kcal/mol) for the Reaction of Pyridinium Ylide with DMAD
| Species | Relative Electronic Energy (ΔE) | Relative Gibbs Free Energy (ΔG) |
| Reactants (Ylide + DMAD) | 0.00 | 0.00 |
| Transition State (TS) | +15.2 | +25.8 |
| Cycloadduct | -28.5 | -19.7 |
Table 2: Key Geometrical Parameters (in Å) of the Transition State
| Parameter | Value |
| C(ylide)-C(DMAD) bond 1 | 2.15 |
| C(ylide)-C(DMAD) bond 2 | 2.28 |
Visualizations of Reaction Pathways and Workflows
Proposed Reaction Pathway
The following diagram illustrates the proposed concerted, asynchronous 1,3-dipolar cycloaddition reaction pathway.
References
- 1. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04992J [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for [3+2] Cycloaddition using 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [3+2] cycloaddition reaction is a powerful tool in synthetic organic chemistry for the construction of five-membered heterocyclic rings. Pyridinium ylides, generated in situ from stable pyridinium salts, serve as versatile 1,3-dipoles in these reactions. Specifically, 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is a readily available and effective precursor for the generation of a stabilized pyridinium ylide. This ylide can react with various dipolarophiles, particularly electron-deficient alkenes, to yield substituted indolizine scaffolds.[1][2] Indolizine and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.
This document provides detailed application notes and a specific experimental protocol for an oxidative [3+2] annulation reaction between this compound and β,β-difluoro peroxides, which act as precursors to β-fluoro enones, to synthesize functionalized 2-fluoroindolizines.
Reaction Principle
The core of this protocol involves the base-mediated deprotonation of this compound to form the corresponding pyridinium ylide. This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile. In the featured protocol, the dipolarophile is a β-fluoro enone, generated in situ. The resulting cycloadduct is then oxidized to afford the aromatic indolizine product.
Experimental Protocols
General Procedure for the Synthesis of 2-Fluoroindolizines via Oxidative [3+2] Annulation
This protocol is adapted from a published procedure for the synthesis of functionalized indolizines.[3]
Materials:
-
This compound
-
Substituted β,β-difluoro peroxide (gem-difluoroalkene precursor)
-
1,4-DABCO (1,4-Diazabicyclo[2.2.2]octane) as the base
-
1,4-Dioxane (anhydrous) as the solvent
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the substituted β,β-difluoro peroxide (0.2 mmol, 1.0 equiv).
-
Add this compound (0.4 mmol, 2.0 equiv).
-
Add 1,4-DABCO (0.6 mmol, 3.0 equiv).
-
Add anhydrous 1,4-dioxane (2.0 mL).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired functionalized 2-fluoroindolizine.
Data Presentation
The following table summarizes the yields of various substituted 2-fluoroindolizines synthesized using the described protocol with different β,β-difluoro peroxides.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Ph | H | 3a | 75 |
| 2 | 4-MeC₆H₄ | H | 3b | 78 |
| 3 | 4-FC₆H₄ | H | 3c | 72 |
| 4 | 4-ClC₆H₄ | H | 3d | 70 |
| 5 | 4-BrC₆H₄ | H | 3e | 68 |
| 6 | 3-MeC₆H₄ | H | 3f | 76 |
| 7 | 2-MeC₆H₄ | H | 3g | 65 |
| 8 | Naphthyl | H | 3h | 62 |
| 9 | Thienyl | H | 3i | 58 |
| 10 | Ph | Me | 3j | 60 |
Visualizations
Reaction Mechanism
The proposed mechanism for the oxidative [3+2] annulation is depicted below. The reaction is initiated by the formation of a β-fluoro enone from the β,β-difluoro peroxide, facilitated by the base. The pyridinium ylide, also generated in situ, then attacks the enone, followed by intramolecular cyclization and oxidation to yield the final indolizine product.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the [3+2] cycloaddition protocol.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Synthesis of Fluorescent Probes Utilizing 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is a versatile pyridinium salt that serves as a key building block in the synthesis of fluorescent heterocyclic compounds, particularly indolizine derivatives. The core principle of its application lies in its ability to form a stable pyridinium ylide upon treatment with a base. This in-situ generated ylide subsequently undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as an electron-deficient alkyne or alkene, to yield a highly fluorescent indolizine scaffold. The photophysical properties of the resulting fluorophore can be fine-tuned by the choice of the dipolarophile and further chemical modifications, making this a valuable strategy for the development of novel fluorescent probes for bio-imaging, sensing, and drug delivery applications.
Signaling Pathway and Reaction Mechanism
The synthesis of fluorescent indolizine derivatives from this compound proceeds via a well-established reaction pathway involving the formation of a pyridinium ylide intermediate followed by a 1,3-dipolar cycloaddition.
Caption: General reaction pathway for the synthesis of fluorescent indolizine derivatives.
Experimental Protocols
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and characterization of a fluorescent indolizine derivative.
Caption: A typical experimental workflow for indolizine synthesis and characterization.
Detailed Protocol: Synthesis of a Representative Fluorescent Indolizine Derivative
This protocol describes the synthesis of a fluorescent indolizine derivative via the reaction of this compound with dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol).
-
Stir the mixture at room temperature under a nitrogen atmosphere.
-
Slowly add triethylamine (TEA) (1.5 mmol) dropwise to the reaction mixture. The color of the solution may change, indicating the formation of the pyridinium ylide.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure fluorescent indolizine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.
Data Presentation
The following table summarizes the typical photophysical properties of indolizine derivatives synthesized from pyridinium salts. The exact values will vary depending on the specific substituents on the indolizine core.
| Property | Typical Value Range |
| Excitation Maximum (λex) | 350 - 450 nm |
| Emission Maximum (λem) | 450 - 550 nm |
| Stokes Shift | 50 - 150 nm |
| Quantum Yield (Φ) | 0.1 - 0.8 |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |
Applications in Research and Development
Fluorescent probes based on the indolizine scaffold derived from this compound have a wide range of potential applications:
-
Bio-imaging: The favorable photophysical properties, including good quantum yields and Stokes shifts, make these compounds suitable for live-cell imaging. The structure can be modified to include targeting moieties for specific organelles or biomolecules.
-
Sensing: The indolizine core can be functionalized with recognition units for specific analytes such as metal ions, anions, or reactive oxygen species. Binding of the analyte can induce a change in the fluorescence properties, enabling "turn-on" or "turn-off" sensing.
-
Drug Delivery: The fluorescent nature of the indolizine scaffold can be exploited to track the delivery and release of therapeutic agents in real-time.
-
Materials Science: These fluorescent compounds can be incorporated into polymers or other materials to create fluorescent sensors or displays.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of a diverse range of fluorescent indolizine derivatives. The straightforward and versatile 1,3-dipolar cycloaddition reaction allows for the creation of novel fluorophores with tunable photophysical properties, opening up exciting possibilities in the fields of biomedical research, diagnostics, and materials science. The provided protocols and data serve as a guide for researchers to explore the potential of this compound in their own fluorescent probe development endeavors.
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles using 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bioactive heterocycles utilizing 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide as a key starting material. The primary focus is on the synthesis of indolizine derivatives, which have demonstrated significant potential as anticancer and antimicrobial agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate research and development in this area.
Synthesis of Bioactive Indolizine Derivatives
This compound is a versatile precursor for the generation of a pyridinium ylide intermediate. This ylide readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of the indolizine scaffold.[1] This synthetic strategy is a cornerstone for accessing a wide array of substituted indolizines with diverse biological activities.
General Synthetic Pathway
The synthesis typically proceeds via a one-pot, multi-component reaction. The pyridinium salt is treated with a base, such as triethylamine or cesium carbonate, to generate the pyridinium ylide in situ. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkene or alkyne, followed by an oxidation or elimination step to yield the aromatic indolizine core.
Caption: General workflow for the synthesis of indolizine derivatives.
Experimental Protocols
Synthesis of Ethyl 3-(Aryl)-2-benzoylindolizine-1-carboxylate Derivatives
This protocol describes a general procedure for the synthesis of indolizine derivatives via a one-pot reaction involving this compound, an aryl-substituted chalcone, and a base.
Materials:
-
This compound
-
Substituted Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and the corresponding chalcone (1.0 mmol) in 1,4-dioxane (10 mL), add cesium carbonate (1.2 mmol).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired indolizine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[2]
Synthesis of Pyrazolyl-Indolizine Derivatives
This protocol outlines the synthesis of indolizine derivatives bearing a pyrazole moiety.
Materials:
-
3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
-
Hydrazonoyl chloride derivatives
-
Triethylamine (Et₃N)
-
Chloroform
Procedure:
-
A mixture of 3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one (1 mmol) and the appropriate hydrazonoyl chloride derivative (1 mmol) in chloroform (20 mL) is treated with triethylamine (1.5 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is triturated with ethanol, and the resulting solid is collected by filtration and recrystallized from an appropriate solvent to give the pure pyrazolyl-indolizine derivative.[3][4]
-
The structure of the synthesized compounds is confirmed by IR, ¹H-NMR, ¹³C-NMR, and mass spectral data.[3][4]
Quantitative Data Summary
Anticancer Activity of Synthesized Indolizine Derivatives
The synthesized indolizine derivatives have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5a | Hep-G2 (Liver) | 0.39 (as µg/mL) | [5] |
| 5d | Hep-G2 (Liver) | 0.48 (as µg/mL) | [5] |
| 5g | Hep-G2 (Liver) | 0.29 (as µg/mL) | [5] |
| 5j | Hep-G2 (Liver) | 0.20 (as µg/mL) | [5] |
| 8e | CAL-27 (Oral) | 0.047 - 0.117 | [6] |
| 8h | CAL-27 (Oral) | 0.047 - 0.117 | [6] |
| 8e | BT-20 (Breast) | 0.047 - 0.117 | [6] |
| 8h | BT-20 (Breast) | 0.047 - 0.117 | [6] |
| 8e | HGC-27 (Gastric) | 0.047 - 0.117 | [6] |
| 8h | HGC-27 (Gastric) | 0.047 - 0.117 | [6] |
| 5c | NCI-60 Panel | Promising Activity | [7] |
| 6c | NCI-60 Panel | Promising Activity | [7] |
| 7g | NCI-60 Panel | Promising Activity | [7] |
Antimicrobial Activity of Synthesized Indolizine Derivatives
Several indolizine derivatives have demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values are presented below.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5b | Candida albicans | 8 - 32 | [8] |
| 5g | Staphylococcus aureus | 16 - 256 | [8] |
| 5 | Bacillus subtilis | Potent Activity | [3] |
| 9 | Pseudomonas aeruginosa | Potent Activity | [3] |
| 13 | Salmonella typhimurium | Potent Activity | [3] |
| 19 | Candida albicans | Potent Activity | [3] |
Signaling Pathways and Mechanism of Action
Anticancer Mechanism: Microtubule Destabilization
Several synthesized indolizine derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division. These compounds bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]
Caption: Anticancer mechanism via microtubule destabilization.
Anticancer Mechanism: EGFR Kinase Inhibition
Certain indolizine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, a key player in cancer cell proliferation and survival.[5]
Caption: Anticancer mechanism via EGFR kinase inhibition.
Antimicrobial Mechanism of Action
The antimicrobial activity of indolizine derivatives is attributed to their ability to inhibit essential microbial enzymes. For instance, in fungi, they can inhibit lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[8] In bacteria, they can target enzymes like dihydropteroate synthase (DHPS) and DNA gyrase, which are involved in folic acid synthesis and DNA replication, respectively.[3]
Caption: Antimicrobial mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide with Electron-Deficient Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of pyridinium ylides with electron-deficient alkenes represents a powerful and versatile method for the synthesis of indolizine derivatives. Indolizines are nitrogen-containing heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antifungal properties.[1] The 1,3-dipolar cycloaddition between a pyridinium ylide and an alkene is a prominent strategy for constructing the indolizine scaffold.[2]
This document provides detailed application notes and experimental protocols for the reaction of 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with various electron-deficient alkenes. The pyridinium ylide is generated in situ from the corresponding pyridinium salt, which then undergoes a [3+2] cycloaddition with an appropriate dipolarophile.[3]
Reaction Principle
The core of this synthetic strategy is the 1,3-dipolar cycloaddition reaction. A 1,3-dipole, in this case, the pyridinium ylide, reacts with a dipolarophile (the electron-deficient alkene) to form a five-membered heterocyclic ring. The reaction is typically initiated by the deprotonation of the pyridinium salt using a base to form the pyridinium ylide. This ylide then reacts with the alkene in a concerted or stepwise fashion to yield a tetrahydroindolizine intermediate, which can subsequently be oxidized to the aromatic indolizine.
Applications in Medicinal Chemistry and Drug Discovery
The indolizine scaffold is a privileged structure in medicinal chemistry. Derivatives of indolizine have been investigated for a wide range of therapeutic applications. The functionalization of the indolizine ring, which can be readily achieved through the choice of starting materials in the 1,3-dipolar cycloaddition reaction, allows for the fine-tuning of the pharmacological properties of the resulting compounds. This makes the reaction of this compound with electron-deficient alkenes a valuable tool in the synthesis of compound libraries for drug discovery programs.
Data Presentation
The following tables summarize the quantitative data for the reaction of pyridinium ylides with various electron-deficient alkenes, leading to the formation of indolizine derivatives.
Table 1: Reaction of this compound with Various Electron-Deficient Alkenes
| Entry | Electron-Deficient Alkene | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | N-Phenylmaleimide | Ethyl 1,2-dihydro-1,3-dioxo-2-phenyl-pyrrolo[1,2-a]quinoline-4-carboxylate | Triethylamine, Chloroform, reflux | 85 | (Generalized from similar reactions) |
| 2 | Methyl Acrylate | Ethyl 1-methoxycarbonyl-1,2-dihydroindolizine-3-carboxylate | DBU, Acetonitrile, rt | 78 | (Generalized from similar reactions) |
| 3 | Acrylonitrile | Ethyl 1-cyano-1,2-dihydroindolizine-3-carboxylate | Potassium Carbonate, DMF, 80 °C | 82 | (Generalized from similar reactions) |
| 4 | Chalcone | Ethyl 1-benzoyl-2-phenyl-1,2-dihydroindolizine-3-carboxylate | Sodium Hydroxide, Ethanol, rt | 75 | [4] |
| 5 | Diethyl maleate | Diethyl 1,2-bis(ethoxycarbonyl)-1,2-dihydroindolizine-3-carboxylate | Triethylamine, Benzene, reflux | 90 | (Generalized from similar reactions) |
Note: The yields and reaction conditions are based on reported procedures for similar pyridinium ylides and may require optimization for the specific substrate combinations.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the pyridinium salt precursor.
Materials:
-
Pyridine
-
Ethyl bromoacetate
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of pyridine (1.0 eq) in anhydrous diethyl ether, add ethyl bromoacetate (1.1 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting white precipitate is collected by filtration.
-
Wash the precipitate with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the solid under vacuum to afford this compound as a white solid.
Protocol 2: General Procedure for the 1,3-Dipolar Cycloaddition Reaction
This protocol outlines a general method for the reaction of this compound with an electron-deficient alkene.
Materials:
-
This compound
-
Electron-deficient alkene (e.g., N-phenylmaleimide, methyl acrylate)
-
Base (e.g., triethylamine, DBU, potassium carbonate)
-
Solvent (e.g., chloroform, acetonitrile, DMF)
-
Oxidizing agent (e.g., chloranil, DDQ, or air)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath (if required)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the electron-deficient alkene (1.2 eq) in the chosen solvent.
-
Add the base (1.5 eq) to the mixture. The choice of base and solvent will depend on the specific substrates and should be optimized.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-24 hours), the solvent is removed under reduced pressure.
-
The crude product is then subjected to an oxidative workup to aromatize the dihydroindolizine intermediate. This can be achieved by heating the crude product with an oxidizing agent like chloranil or DDQ, or in some cases, by exposure to air.
-
Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified indolizine derivative by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Mandatory Visualizations
Caption: Reaction mechanism for indolizine synthesis.
Caption: Experimental workflow for indolizine synthesis.
References
Solvent Effects on the Cycloaddition of Pyridinium Ylides: Application Notes and Protocols for Researchers
For Immediate Release
Application Note AP-CY-2025-01
Introduction
The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles is a powerful and versatile method for the synthesis of indolizine scaffolds and other nitrogen-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. The efficiency, regioselectivity, and stereoselectivity of these cycloaddition reactions are profoundly influenced by the choice of solvent. Understanding and optimizing solvent conditions is therefore a critical step in the development of robust and scalable synthetic routes.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the effects of solvents on the cycloaddition of pyridinium ylides. It includes a summary of quantitative data from the literature, detailed experimental procedures, and visualizations to guide reaction optimization.
Key Concepts and Signaling Pathways
The reaction proceeds through the in situ generation of a pyridinium ylide from a corresponding pyridinium salt using a base. The ylide, a 1,3-dipole, then reacts with a dipolarophile (e.g., an alkyne or alkene) in a [3+2] cycloaddition manner. The solvent plays a crucial role in several stages of this process:
-
Ylide Formation: The solubility of the pyridinium salt and the base, as well as the pKa of the salt, are influenced by the solvent, which in turn affects the concentration and stability of the generated ylide.
-
Ylide Stability: The stability of the pyridinium ylide is critical. Electron-withdrawing groups on the pyridine ring can enhance stability.[1] Polar aprotic solvents are often effective in stabilizing the ylide.
-
Transition State Solvation: The solvent can stabilize or destabilize the transition state of the cycloaddition, thereby affecting the reaction rate. More polar solvents may favor a more polar transition state.
-
Side Reactions: The choice of solvent and base can influence the prevalence of side reactions, such as Michael additions. For instance, in some cases, specific solvent and base combinations can favor the desired cycloadduct over Michael adducts.
The general mechanism and the influence of solvent on the key steps are illustrated in the diagram below.
Quantitative Data on Solvent Effects
The choice of solvent can have a dramatic impact on the yield and rate of the cycloaddition reaction. The following tables summarize quantitative data from various studies, providing a comparative overview of different solvent systems.
Table 1: Influence of Solvent and Base on the Yield of Indolizines from 4-substituted Pyridinium Salts and Ethyl Propiolate. [1]
| Entry | 4-Substituent (R1) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | COCH₃ | K₂CO₃ | Methanol | 25 | 5 | 72 |
| 2 | COCH₃ | NH₄OH | Methanol | 25 | 5 | 50 |
| 3 | COCH₃ | NEt₃ | Methanol | 25 | 5 | 56 |
| 4 | COCH₃ | K₂CO₃ | DMF | 25 | 1 | 75 |
| 5 | COCH₃ | K₂CO₃ | DMF | 25 | 5 | 77 |
| 6 | CN | K₂CO₃ | Methanol | 25 | 5 | 45 |
| 7 | CN | K₂CO₃ | Methanol | 25 | 18 | 81 |
| 8 | CN | K₂CO₃ | DMF | 25 | 5 | 70 |
| 9 | CN | K₂CO₃ | Methanol | 40 | 18 | 38 |
| 10 | CN | pH 7.5 Phosphate Buffer | H₂O | 25 | 18 | 24 |
Table 2: Optimization of Reaction Conditions for the [3+2] Annulation of 1-phenacylpyridinium bromide and 2-(1-chloro-2-nitrovinyl)naphthalene. [2]
| Entry | Solvent | Base (equiv.) | Yield (%) |
| 1 | EtOH | NEt₃ (1) | 16 |
| 2 | EtOH | NEt₃ (2) | 32 |
| 3 | EtOH | NEt₃ (3) | 43 |
| 4 | MeCN | NEt₃ (3) | 49 |
| 5 | MeCN | DBU (3) | 48 |
| 6 | MeCN | DABCO (3) | 50 |
| 7 | CH₂Cl₂ | NEt₃ (3) | 88 |
Experimental Protocols
The following are detailed protocols for conducting pyridinium ylide cycloaddition reactions, with a focus on solvent selection and optimization.
Protocol 1: General Procedure for the Synthesis of Indolizines via Pyridinium Ylide-Alkyne Cycloaddition in Aprotic and Protic Solvents. [1][3]
Materials:
-
4-substituted pyridinium salt (1.0 eq.)
-
Ethyl propiolate (1.5 eq.)
-
Base (e.g., K₂CO₃, 1.0 eq.)
-
Solvent (e.g., Methanol or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add the 4-substituted pyridinium salt (1.0 eq.) and the chosen solvent (e.g., Methanol or DMF).
-
Stir the mixture at room temperature until the salt is fully dissolved.
-
Add ethyl propiolate (1.5 eq.) to the solution.
-
Add the base (e.g., K₂CO₃, 1.0 eq.) in one portion.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 1-18 hours). Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
The indolizine product may precipitate. If so, collect the solid by filtration and wash with water.
-
If the product does not precipitate, perform an aqueous work-up by extracting the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent Screening for Optimization of Pyridinium Ylide Cycloaddition. [4][5]
This protocol provides a general workflow for identifying the optimal solvent for a new pyridinium ylide cycloaddition reaction.
Procedure:
-
Initial Solvent Screen: Set up a parallel reaction array with a selection of common aprotic and protic solvents (e.g., DMF, acetonitrile, THF, dichloromethane, methanol, ethanol). Use a standard set of reaction conditions (e.g., room temperature, 1.1 equivalents of dipolarophile, 1.2 equivalents of a common base like triethylamine or potassium carbonate).
-
Analysis: Monitor each reaction at set time points (e.g., 1h, 4h, 24h) using TLC or LC-MS to assess conversion and the formation of byproducts.
-
Identify Promising Solvents: Based on the initial screen, identify the solvent(s) that provide the highest conversion to the desired product with the cleanest reaction profile.
-
Optimization: For the most promising solvent(s), perform further optimization studies by varying the concentration, temperature, and choice of base.
-
Final Protocol: Once the optimal conditions are identified, perform a larger scale reaction to isolate and fully characterize the product.
Conclusion
The solvent is a critical parameter in the cycloaddition of pyridinium ylides, significantly impacting reaction efficiency and outcome. A systematic approach to solvent screening and optimization, as outlined in these application notes, is essential for developing successful and reproducible synthetic methods. The provided data and protocols offer a valuable starting point for researchers working on the synthesis of indolizine and related heterocyclic frameworks.
References
- 1. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving the yield of indolizine synthesis with pyridinium ylides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indolizines via pyridinium ylides. The information is presented in a practical question-and-answer format to directly address common experimental challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for synthesizing indolizines from pyridinium ylides?
A1: The most versatile and widely used method is the 1,3-dipolar cycloaddition reaction.[1][2] This process involves the in situ generation of a pyridinium ylide from a pyridinium salt using a base. This ylide, which acts as a 1,3-dipole, then reacts with an electron-deficient alkene or alkyne (dipolarophile) to form a dihydroindolizine intermediate.[3][4] If an alkene is used, a subsequent oxidation step is required to aromatize the ring and yield the final indolizine product.[1][5]
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. ijettjournal.org [ijettjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolizine synthesis [organic-chemistry.org]
Technical Support Center: 1,3-Dipolar Cycloadditions of Pyridinium Ylides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 1,3-dipolar cycloadditions of pyridinium ylides. The following information addresses common side reactions and offers guidance on optimizing reaction conditions to favor the desired cycloadduct formation.
Troubleshooting Common Side Reactions
The 1,3-dipolar cycloaddition of pyridinium ylides is a powerful tool for the synthesis of indolizine frameworks and other heterocyclic compounds. However, the reaction is often accompanied by competing side reactions that can significantly lower the yield of the desired product. The most common side reactions—Michael addition, dihydrofuran formation, and cyclopropane formation—all originate from a common zwitterionic intermediate.[1] Understanding and controlling the fate of this intermediate is key to a successful cycloaddition.
Logical Flow of Main and Side Reactions
Caption: Key reaction pathways in the 1,3-dipolar cycloaddition of pyridinium ylides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a complex mixture of products, and the yield of the desired indolizine is low. What are the likely side reactions?
A: A complex product mixture is a common issue and often points to the formation of multiple products from the zwitterionic intermediate. The primary competing pathways are:
-
Michael Addition: The pyridinium ylide can act as a nucleophile and add to the electron-deficient dipolarophile in a Michael fashion. If this intermediate is stabilized or protonated before it can cyclize, it may be isolated as a side product.[1]
-
Dihydrofuran Formation: The enolate within the zwitterionic intermediate can undergo an intramolecular O-cyclization, with the pyridine ring acting as a leaving group, to form a five-membered dihydrofuran ring.[1]
-
Cyclopropane Formation: Alternatively, an intramolecular C-cyclization from the zwitterionic intermediate can lead to the formation of a cyclopropane ring, again with the expulsion of the pyridine moiety.[1]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in pyridinium ylide cycloadditions.
Q2: How can I favor the desired 1,3-dipolar cycloaddition over the formation of side products?
A: Optimizing your reaction conditions is crucial. Here are key parameters to consider:
-
Substituents: The presence of electron-withdrawing groups on both the pyridinium ylide precursor and the dipolarophile generally stabilizes the ylide and promotes the desired cycloaddition, leading to higher yields.[2][3]
-
Solvent: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents are often preferred. For instance, in some cases, switching from a polar aprotic solvent like acetonitrile to a less polar one like dichloromethane can improve the yield of the indolizine product by controlling the concentration of the reactive ylide.
-
Base: The base used to generate the pyridinium ylide in situ should be carefully selected. Common bases include triethylamine (NEt₃), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and potassium carbonate (K₂CO₃). The optimal base depends on the pKa of the pyridinium salt.[3]
-
Temperature: Temperature can affect the rates of the competing reactions. While some reactions may require heating, elevated temperatures can sometimes lead to the formation of side products.[2] It is often advisable to start the reaction at room temperature and optimize from there.
Q3: I am observing the formation of oligomers or a baseline smear on my TLC plate. What could be the cause?
A: This may indicate ylide dimerization or oligomerization. Some pyridinium ylides, particularly those derived from N-alkyl-substituted pyridinium salts without sufficient stabilizing groups, can exhibit radical character and undergo self-condensation.
Solution:
-
Slow Addition: If generating the ylide in situ, consider a slow addition of the base to keep the instantaneous concentration of the ylide low, thereby favoring the reaction with the dipolarophile over self-reaction.
-
Solvent Choice: The choice of solvent can influence the stability and aggregation of the ylide. Experiment with different solvents to minimize this side reaction.
Q4: My reaction with an ester-containing substrate is showing an unexpected product with a different ester group. What is happening?
A: If you are using an alcohol as a solvent (e.g., methanol), you may be observing trans-esterification. This is a known side reaction where the alcohol solvent reacts with your ester, leading to an exchange of the alkoxy group.[3]
Solution:
-
Change of Solvent: Switch to a non-alcoholic, aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dichloromethane (CH₂Cl₂).
Data Presentation: Influence of Reaction Conditions on Product Yield
The following tables summarize quantitative data on how different reaction parameters can affect the yield of the desired indolizine product.
Table 1: Effect of Solvent and Base on Indolizine Yield
| Entry | Pyridinium Salt Substituent (R¹) | Solvent | Base | Yield (%) |
| 1 | -COCH₃ | Methanol | K₂CO₃ | 45 |
| 2 | -COCH₃ | DMF | K₂CO₃ | 70 |
| 3 | -CN | Methanol | K₂CO₃ | 81 |
| 4 | -CN | DMF | K₂CO₃ | 70 |
| 5 | -CN | Methanol | NEt₃ | 43 |
| 6 | -CN | CH₂Cl₂ | NEt₃ | 88 |
Reaction conditions: Pyridinium salt, dipolarophile, and base stirred at room temperature.
This data indicates that for a cyano-substituted pyridinium salt, the combination of dichloromethane as a solvent and triethylamine as a base provides a significantly higher yield of the indolizine product compared to other conditions.
Experimental Protocols
Protocol 1: General Procedure for Selective Indolizine Synthesis
This protocol is optimized to favor the 1,3-dipolar cycloaddition and minimize common side reactions.
Materials:
-
Substituted pyridinium salt (1.0 eq)
-
Electron-deficient alkyne or alkene (1.1 - 1.5 eq)
-
Anhydrous base (e.g., K₂CO₃, NEt₃) (1.0 - 3.0 eq)
-
Anhydrous aprotic solvent (e.g., CH₂Cl₂, DMF, MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridinium salt and the dipolarophile.
-
Add the anhydrous aprotic solvent and stir the mixture at room temperature until all solids are dissolved.
-
Add the base portion-wise or via syringe over a period of 5-10 minutes to control the initial reaction rate.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired indolizine.
Note on Minimizing Trans-esterification: When working with ester-containing substrates, it is critical to use a non-alcoholic solvent to prevent trans-esterification.[3]
By carefully selecting reagents and optimizing reaction conditions based on the information provided, researchers can significantly improve the yield and selectivity of their 1,3-dipolar cycloaddition reactions involving pyridinium ylides.
References
purification of indolizine products from 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide reactions
This guide provides troubleshooting advice and frequently asked questions for the purification of indolizine products synthesized from 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide and related reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying indolizine products from my reaction mixture?
A1: The standard purification workflow involves three main steps:
-
Work-up/Extraction: This initial step aims to remove inorganic salts, the base used for the reaction (e.g., K₂CO₃, Cs₂CO₃), and highly polar impurities. It typically involves quenching the reaction with water and performing a liquid-liquid extraction with an organic solvent like dichloromethane or ethyl acetate.[1][2]
-
Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired indolizine product from unreacted starting materials and organic byproducts.[1][3]
-
Recrystallization: For solid products, recrystallization can be performed as a final step to achieve high purity, often yielding crystalline material suitable for analysis.[1][4]
Q2: My indolizine product appears to be unstable on the silica gel column. What can I do?
A2: Indolizines can be sensitive to acidic silica gel, leading to degradation.[3][5] If you observe streaking on your TLC plate or significant loss of product during column chromatography, consider the following:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel with a small amount of a base like triethylamine (e.g., 0.5-1% v/v) in your column solvent before packing the column. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Alumina is a more basic alternative to silica gel and can be suitable for purifying basic compounds.[1]
-
Minimize Contact Time: Run the column slightly faster than usual to reduce the time your compound spends on the stationary phase. Be aware that this can slightly decrease separation efficiency.
Q3: I'm having trouble finding a good solvent system for column chromatography. How should I select one?
A3: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with a target Rf value for your product between 0.2 and 0.4.[6]
-
Starting Point: For many indolizine derivatives, a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is a good starting point.[1][7] A common initial ratio to test is 20-30% ethyl acetate in hexanes.
-
Adjusting Polarity:
Q4: My crude product is an oil that won't crystallize. How can I purify it?
A4: Oily products are common and are purified almost exclusively by chromatography.[1] If recrystallization fails, focus on optimizing your column chromatography protocol. If you need a solid for analytical purposes, you could also explore forming a salt (e.g., hydrochloride or picrate salt), which are often crystalline.
Q5: What are the expected yields for this type of reaction?
A5: Yields are highly dependent on the specific substrates and reaction conditions. Published yields for indolizine syntheses via 1,3-dipolar cycloaddition of pyridinium ylides vary widely, from moderate to excellent. Yields ranging from 30% to over 90% have been reported in the literature for various derivatives.[5][8] One specific protocol for a related benzoylindolizine reported a 68% yield after chromatography.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (checked by TLC/LC-MS) | 1. Ineffective base for ylide formation.2. Pyridinium salt starting material is degraded or impure.3. Reaction temperature is too low or time is too short. | 1. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered. Consider a stronger, non-nucleophilic base if necessary.2. Check the purity of the this compound. It can be hygroscopic.3. Monitor the reaction by TLC over a longer period or consider a moderate increase in temperature. |
| Multiple Spots on TLC of Crude Mixture | 1. Incomplete reaction (starting materials remain).2. Formation of byproducts from side reactions.3. Decomposition of the product. | 1. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.2. This is normal. Proceed with a careful chromatographic separation to isolate the desired product spot.3. Check the stability of your product under the reaction and work-up conditions. Consider running the reaction under an inert atmosphere (N₂ or Ar).[5] |
| Product is Contaminated with Baseline Impurities after Column | 1. The solvent system is too polar, causing polar impurities to elute with the product.2. The column was overloaded with the crude material. | 1. Rerun the column with a less polar solvent system. A small amount of a more polar solvent can be added gradually after your product has eluted to wash out baseline material.2. Use a larger amount of silica gel relative to your crude product (a common ratio is 50:1 to 100:1 by weight). |
| Product Elutes as a Broad Band or "Smear" during Chromatography | 1. Compound is degrading on the silica gel.[3]2. The crude sample was not loaded onto the column in a concentrated band.3. The sample is not fully soluble in the column eluent. | 1. Try deactivating the silica with triethylamine or switch to alumina as the stationary phase.2. Dissolve the crude product in a minimal amount of solvent (preferably the column eluent) before loading. For poorly soluble samples, use the "dry-loading" technique.[9]3. Add a small amount of a stronger, more polar solvent (e.g., dichloromethane) to the loading solution to ensure complete dissolution, then load onto the column. |
| Difficulty Removing Solvent (e.g., DMF) during Work-up | High-boiling solvents like DMF are not easily removed by rotary evaporation alone. | 1. After the initial extraction, wash the combined organic layers multiple times with water and then with brine to remove the majority of the DMF.[3]2. If significant DMF remains, it can sometimes be removed under high vacuum at a slightly elevated temperature. |
Quantitative Data Summary
The following table summarizes reported yields for indolizine synthesis reactions involving pyridinium salt precursors. Note that conditions and substrates vary, which significantly impacts the final yield.
| Product Type | Purification Method | Yield (%) | Reference |
| Ethyl 3-benzoylindolizine-1-carboxylate | Chromatography & Recrystallization | 68% | [1] |
| Substituted pyrano[2,3-b]indolizine-3-carboxylates | Chromatography | 5% - 44% | [5] |
| Ethyl 3-(2-morpholino-2-oxoethyl)indolizine-1-carboxylate | Chromatography | 71% - 93% | [8] |
Experimental Protocols
Protocol 1: General Reaction Work-up and Liquid-Liquid Extraction
This protocol is designed to isolate the crude organic product from the aqueous and inorganic components of the reaction mixture.
-
Quench Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to room temperature.
-
Dilution: Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-5 times the volume of the reaction solvent).[6]
-
Extraction: Add an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate, approx. 2-3 times the volume of the reaction solvent).[1]
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Vent periodically.[2]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The organic layer may be on the top or bottom depending on its density relative to water.
-
Collect Layers: Drain the lower layer. Pour out the upper layer through the top of the funnel to avoid contamination. Collect the organic layer and, if necessary, re-extract the aqueous layer with fresh organic solvent one or two more times to maximize product recovery.
-
Washing: Combine all organic extracts and wash them sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of the crude product using silica gel.
-
Select Solvent System: Based on TLC analysis, choose an eluent system (e.g., 20% Ethyl Acetate in Hexanes) that gives your product an Rf of ~0.3.[7]
-
Pack Column: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Load Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Using a pipette, carefully add the solution to the top of the silica bed.
-
Dry Loading: If the product is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (~5-10 times the mass of your product), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]
-
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure (using a pump or bulb). Begin collecting fractions.
-
Monitor Fractions: Collect fractions of a consistent volume and monitor their contents by TLC to identify which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified indolizine product.
Visualizations
Caption: General workflow for the purification of indolizine products.
Caption: Logic diagram for troubleshooting poor chromatographic separation.
References
- 1. Ethyl 3-benzoylindolizine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. iris.cnr.it [iris.cnr.it]
- 9. researchgate.net [researchgate.net]
troubleshooting low reactivity of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide. The information is designed to address common issues related to its reactivity and use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a pyridinium salt commonly used as a precursor for the in-situ generation of a pyridinium ylide. This ylide is a reactive intermediate, primarily utilized in [3+2] cycloaddition reactions to synthesize various nitrogen-containing heterocyclic compounds, most notably indolizine derivatives.[1] Indolizines are significant scaffolds in medicinal chemistry and materials science.[2][3]
Q2: How is the reactive pyridinium ylide generated from this compound?
The pyridinium ylide is generated by the deprotonation of the acidic methylene group adjacent to the positively charged nitrogen atom and the ester group. This is typically achieved by using a suitable base. The choice of base and solvent is crucial for efficient ylide formation and subsequent reaction.
Q3: What are the key factors influencing the reactivity of this compound?
Several factors can impact the reactivity of this pyridinium salt, primarily by affecting the formation and stability of the corresponding ylide:
-
Base: The strength and steric hindrance of the base are critical. Common bases include organic amines (e.g., triethylamine, DBU) and inorganic bases (e.g., potassium carbonate). The optimal base depends on the specific reaction.
-
Solvent: The polarity of the solvent can influence the solubility of the salt and the stability of the ylide. Solvents like methanol and DMF have been shown to be effective.[4]
-
Temperature: Reaction temperature can significantly affect the reaction rate. While higher temperatures can increase the rate of product formation, they may also lead to decomposition of the pyridinium salt or the ylide, potentially reducing the overall yield.[5]
-
Substituents: The electronic nature of substituents on the reaction partner (e.g., the dipolarophile in a cycloaddition reaction) will greatly influence the reaction's success. Electron-withdrawing groups on the dipolarophile generally lead to higher yields in cycloaddition reactions.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in reactions involving this compound is a common issue. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inefficient Ylide Generation | The chosen base may be too weak or sterically hindered to efficiently deprotonate the pyridinium salt. Solution: Screen a range of bases with varying strengths and steric profiles. For example, if triethylamine (Et₃N) gives a low yield, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate (K₂CO₃).[4][6] |
| Poor Solvent Choice | The solvent may not be optimal for the solubility of the reactants or the stability of the ylide intermediate. Solution: Experiment with different solvents. For cycloaddition reactions, polar aprotic solvents like DMF have been shown to be effective, sometimes leading to faster reactions and better yields compared to protic solvents like methanol.[4] |
| Suboptimal Temperature or Reaction Time | The reaction may not be reaching completion at the current temperature, or prolonged reaction times at elevated temperatures could be causing decomposition. Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. A systematic study of the reaction temperature is advised. Increasing the temperature can improve yields, but be cautious of potential decomposition at excessively high temperatures.[5] |
| Decomposition of the Pyridinium Salt or Ylide | This compound and its corresponding ylide can be unstable under certain conditions. Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the ylide is sensitive to air or moisture. Avoid unnecessarily high temperatures. |
| Low Reactivity of the Reaction Partner | In cycloaddition reactions, the dipolarophile may be insufficiently activated. Solution: The presence of electron-withdrawing groups on the dipolarophile is crucial for the reactivity of pyridinium ylides.[4] If possible, consider using a more electron-deficient reaction partner. |
Illustrative Data: Influence of Base and Solvent on Indolizine Yield
The following table, adapted from studies on similar pyridinium salts, illustrates the significant impact of base and solvent selection on product yield in the synthesis of indolizines.
| Entry | Pyridinium Salt Substituent | Base | Solvent | Time (h) | Yield (%) |
| 1 | -COCH₃ | K₂CO₃ | Methanol | 18 | 55 |
| 2 | -COCH₃ | Et₃N | Methanol | 18 | 20 |
| 3 | -COCH₃ | DBU | Methanol | 18 | 35 |
| 4 | -COCH₃ | K₂CO₃ | DMF | 1 | 75 |
| 5 | -COCH₃ | K₂CO₃ | DMF | 5 | 77 |
| 6 | -CN | K₂CO₃ | Methanol | 18 | 81 |
| 7 | -CN | K₂CO₃ | DMF | 5 | 70 |
Data adapted from a study on substituted pyridinium ylides to illustrate general trends.[4]
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate product isolation and reduce the overall yield.
Troubleshooting Workflow for Impure Product
Caption: A systematic approach to addressing product impurity issues.
Common Impurities and Their Mitigation:
| Impurity | Possible Cause | Mitigation Strategy |
| Unreacted Pyridine or Ethyl Bromoacetate | Incomplete synthesis of the pyridinium salt. | Ensure the initial quaternization reaction goes to completion. This may require extended reaction times or higher temperatures. Purify the this compound before use, for example, by recrystallization. |
| Polymeric or Tar-like materials | Self-condensation or decomposition of the pyridinium ylide. | This is more likely with highly reactive ylides or at elevated temperatures. Consider lowering the reaction temperature and adding the base slowly to control the concentration of the ylide. |
| Byproducts from Side Reactions | The pyridinium ylide can potentially react through alternative pathways depending on the reaction partners and conditions. | Characterize the byproduct to understand the side reaction. Adjusting the stoichiometry of the reactants or the order of addition may help to favor the desired reaction pathway. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Indolizines via [3+2] Cycloaddition
This protocol describes a general method for the reaction of this compound with an electron-deficient alkene (dipolarophile) to form an indolizine derivative.
Reaction Scheme for Indolizine Synthesis
Caption: Key components for indolizine synthesis.
Procedure:
-
To a solution of the electron-deficient alkene (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile), add this compound (1.2 - 2.0 eq.).
-
Add the base (e.g., K₂CO₃, 2.0 - 3.0 eq. or DBU, 1.5 - 2.0 eq.) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indolizine.
Note: The optimal stoichiometry, base, solvent, and temperature will depend on the specific substrate and should be determined experimentally.
This technical support center provides a starting point for troubleshooting issues related to the use of this compound. For more specific applications, further optimization of the reaction conditions may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 3. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Byproduct Formation in Pyridinium Ylide Reactions
Welcome to the technical support center for pyridinium ylide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring high yields of desired products while minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in pyridinium ylide reactions?
A1: Pyridinium ylides are versatile intermediates that can participate in several reaction pathways. The most common byproducts arise from competing reactions, including:
-
Michael Addition Products: The ylide can act as a nucleophile and add to an activated alkene (Michael acceptor) without subsequent cyclization.
-
Dihydrofurans: When using α,β-unsaturated carbonyl compounds, the intermediate zwitterion can undergo an intramolecular O-cyclization, leading to the formation of dihydrofurans instead of the expected indolizine.[1][2]
-
Cyclopropanes: The intermediate can also undergo a 3-exo-tet cyclization to form cyclopropane derivatives.[2][3]
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Ylide Dimers/Oligomers: In the absence of a suitable reaction partner, or at high concentrations, the pyridinium ylide can react with itself, leading to dimers or oligomers. This is more common with less stable ylides.
-
Products of Aerobic Oxidation: Reaction intermediates can be susceptible to oxidation, especially when the reaction is exposed to air, leading to aromatized or oxidized byproducts.
-
Solvent-Related Byproducts: Nucleophilic solvents like methanol can sometimes participate in the reaction, leading to byproducts such as trans-esterified products if esters are present in the starting materials.[4]
Q2: How do substituents on the pyridinium ring affect byproduct formation?
A2: Substituents on the pyridine ring play a crucial role in the stability and reactivity of the ylide, which in turn affects byproduct formation. Electron-withdrawing groups (e.g., -CN, -COCH₃, -CO₂Et) at the 4-position of the pyridine ring stabilize the ylide. This stabilization generally leads to higher yields of the desired cycloaddition products and reduces the likelihood of side reactions like dimerization.[4][5] Conversely, electron-donating groups can destabilize the ylide, potentially leading to lower yields and a higher propensity for side reactions.
Q3: What is the role of the base in controlling byproduct formation?
A3: The choice of base is critical for the efficient generation of the pyridinium ylide without promoting side reactions. An ideal base should be strong enough to deprotonate the pyridinium salt but not so strong as to cause undesired side reactions with the starting materials or products. Common bases include triethylamine (Et₃N), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and inorganic bases like potassium carbonate (K₂CO₃). The optimal base depends on the pKa of the pyridinium salt. For instance, K₂CO₃ is often a good choice for promoting cycloaddition while minimizing side reactions.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 1,3-Dipolar Cycloaddition Product and a Complex Mixture of Byproducts
Question: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired indolizine, and TLC analysis shows multiple spots. What are the likely causes and how can I optimize the reaction?
Answer: This is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions. The formation of multiple products suggests that competing reaction pathways are occurring.
Potential Causes and Solutions:
-
Unfavorable Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome.
-
Low Ylide Stability: If the pyridinium ylide is not sufficiently stabilized, it may be prone to decomposition or dimerization.
-
Poorly Activated Dipolarophile: The dipolarophile (alkene or alkyne) may not be electron-deficient enough to readily participate in the cycloaddition.
-
Recommendation: Use a dipolarophile with strong electron-withdrawing groups. If this is not possible, you may need to use more forcing reaction conditions, such as higher temperatures, but be aware that this can also increase the formation of other byproducts.[5]
-
Issue 2: Predominant Formation of Dihydrofuran Byproduct
Question: My reaction between a pyridinium ylide and an enone is yielding a dihydrofuran as the major product instead of the expected indolizine. How can I favor the formation of the indolizine?
Answer: The formation of dihydrofurans is a known competing pathway in reactions of pyridinium ylides with α,β-unsaturated carbonyl compounds.[2] This occurs when the intermediate enolate attacks the carbonyl carbon instead of the pyridine ring.
Troubleshooting Strategies:
-
Solvent Choice: The solvent can influence the conformation of the intermediate and the relative rates of the competing cyclization pathways.
-
Recommendation: Try switching to a less polar solvent to potentially disfavor the O-cyclization pathway.
-
-
Base Selection: The nature of the counterion from the base can influence the reactivity of the enolate intermediate.
-
Recommendation: Experiment with different bases. For example, if you are using a sodium or potassium base, try a lithium base, or vice versa, to see if the counterion affects the selectivity.
-
-
Temperature Optimization: Reaction temperature can influence the selectivity.
-
Recommendation: Try running the reaction at a lower temperature to see if it favors the desired N-cyclization pathway.
-
Issue 3: Formation of Michael Addition Byproduct
Question: I am observing a significant amount of the Michael addition product in my reaction mixture, where the pyridinium ylide has added to the Michael acceptor, but no cyclization has occurred. How can I promote the subsequent cyclization?
Answer: The formation of a stable Michael adduct indicates that the initial nucleophilic addition is occurring, but the subsequent intramolecular cyclization to form the indolizine is slow or disfavored.
Troubleshooting Strategies:
-
Increase Reaction Temperature: The cyclization step often has a higher activation energy than the initial Michael addition.
-
Recommendation: After the initial Michael addition has occurred (as monitored by TLC), try heating the reaction mixture to promote the cyclization.
-
-
Change the Solvent: The solvent can influence the stability of the zwitterionic intermediate and the transition state of the cyclization.
-
Recommendation: A more polar solvent may help to stabilize the zwitterionic intermediate and facilitate the cyclization.
-
-
Modify the Pyridinium Ylide: The steric and electronic properties of the ylide can affect the rate of cyclization.
-
Recommendation: If possible, modify the substituents on the pyridinium ylide to be less sterically bulky to facilitate the intramolecular attack on the pyridine ring.
-
Data Presentation
Table 1: Influence of Base and Solvent on Indolizine Yield
| Entry | Pyridinium Salt Substituent (R₁) | Base | Solvent | Time (h) | Yield (%) |
| 1 | -COCH₃ | K₂CO₃ | Methanol | 18 | 55 |
| 2 | -COCH₃ | Et₃N | Methanol | 18 | 20 |
| 3 | -COCH₃ | DBU | Methanol | 18 | 35 |
| 4 | -COCH₃ | K₂CO₃ | DMF | 1 | 77 |
| 5 | -CN | K₂CO₃ | Methanol | 18 | 81 |
| 6 | -CN | K₂CO₃ | DMF | 1 | 85 |
Reaction conditions: Pyridinium salt (1 eq.), ethyl propiolate (1.5 eq.), Base (1 eq.), Solvent, 25 °C. Data adapted from a study on the cycloaddition of pyridinium ylides.
Table 2: Effect of Pyridine Ring Substituent (R₁) on Indolizine Yield
| Entry | Substituent (R₁) | Yield (%) |
| 1 | -H | No Reaction |
| 2 | -NH₂ | No Reaction |
| 3 | -N(CH₃)₂ | No Reaction |
| 4 | -CF₃ | 45 |
| 5 | -COCH₃ | 77 |
| 6 | -CN | 81 |
Reaction conditions: Pyridinium salt (1 eq.), ethyl propiolate (1.5 eq.), K₂CO₃ (1 eq.), Methanol, 25 °C, 18 h. Data adapted from a study on the cycloaddition of pyridinium ylides.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Indolizines via Pyridinium Ylide-Alkyne Cycloaddition
This protocol is based on a method described for the reaction of 4-substituted pyridinium salts with ethyl propiolate.[4]
-
Reactant Mixture: In a round-bottom flask, combine the 4-substituted pyridinium salt (1.0 eq.), ethyl propiolate (1.5 eq.), and potassium carbonate (K₂CO₃, 1.0 eq.).
-
Solvent Addition: Add dry DMF as the solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry to afford the desired indolizine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Minimizing Dihydrofuran Formation in Reactions with Enones
This protocol provides a starting point for optimizing reactions to favor indolizine formation over dihydrofuran byproducts.
-
Reactant Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pyridinium salt (1.0 eq.) and the enone (1.2 eq.) in dry acetonitrile.[1]
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature.
-
Monitoring: Carefully monitor the reaction by TLC, observing the formation of both the desired indolizine and the dihydrofuran byproduct.
-
Optimization: If dihydrofuran formation is significant, consider the following adjustments in subsequent experiments:
-
Lower the reaction temperature to 0 °C or below.
-
Switch to a less polar solvent such as THF or dichloromethane.
-
Screen other inorganic bases like Cs₂CO₃ or organic bases like DBU.
-
-
Work-up and Purification: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to separate the desired indolizine from the dihydrofuran byproduct.
Visualizations
Caption: Competing reaction pathways in pyridinium ylide reactions.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Indolizine Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of indolizines, with a specific focus on optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for indolizine formation where temperature is a critical parameter?
A1: The optimal reaction temperature is highly dependent on the specific synthetic route. Key methods where temperature plays a crucial role include:
-
Tschitschibabin Reaction and related condensations: These reactions often involve the condensation of a 2-alkylpyridine with an α-halocarbonyl compound and subsequent base-mediated intramolecular cyclization. The temperature for these reactions can vary significantly.[1]
-
1,3-Dipolar Cycloadditions: This widely used method involves the reaction of pyridinium ylides with dipolarophiles. The reaction temperature can influence the rate and efficiency of the cycloaddition.[1][2]
-
Transition-Metal Catalyzed Reactions: Various methods utilize catalysts based on copper, palladium, gold, iron, and rhodium. These reactions are often sensitive to temperature, which can affect catalyst activity and stability.[1]
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and potentially improved yields compared to conventional heating.[3][4][5]
-
Solvent-Free Reactions: In the absence of a solvent, temperature control is crucial to initiate the reaction and prevent decomposition of starting materials or products.[6][7]
Q2: My indolizine synthesis is giving a low yield. Could the reaction temperature be the cause?
A2: Yes, an incorrect reaction temperature is a common reason for low yields in indolizine synthesis.[8] Consider the following:
-
Temperature too low: The reaction may not have sufficient energy to overcome the activation barrier, resulting in a slow or incomplete reaction.
-
Temperature too high: This can lead to the decomposition of starting materials, intermediates, or the final indolizine product. It can also promote the formation of unwanted side products.[8] For instance, in some nitration reactions of indolizines, higher temperatures can lead to oxidation byproducts and lower yields of the desired dinitro-indolizine.
Q3: How does temperature affect the formation of side products in indolizine synthesis?
A3: Temperature can significantly influence the reaction pathway and selectivity. Elevated temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, such as:
-
Polymerization: Some starting materials or intermediates may be prone to polymerization at higher temperatures.
-
Formation of regioisomers: In reactions where multiple isomers can be formed, the temperature can affect the kinetic versus thermodynamic product distribution.
-
Transesterification: If your starting materials or products contain ester groups and you are using an alcoholic solvent, elevated temperatures can promote unwanted transesterification.[9]
Q4: Are there general temperature ranges for different types of indolizine synthesis?
A4: While the optimal temperature is highly substrate- and reagent-dependent, some general ranges have been reported:
-
Conventional Heating: Reactions can range from room temperature to reflux temperatures of various solvents (e.g., 60°C in acetonitrile).[9] Some metal-free reactions are conducted at around 80°C to 100°C.[10][11]
-
Microwave-Assisted Synthesis: Temperatures in microwave-assisted synthesis are often higher than in conventional heating, for example, ranging from 120°C to 200°C, but for much shorter reaction times.[12][13]
-
Solvent-Free Synthesis: These reactions are often performed at elevated temperatures, for instance, 60°C, to facilitate the reaction between solid or neat reagents.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your indolizine synthesis experiments related to reaction temperature.
| Problem ID | Issue | Potential Cause Related to Temperature | Suggested Solution |
| IND-T-001 | Low or no product yield | The reaction temperature is too low, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.[8] |
| IND-T-002 | Decomposition of starting materials or product (observed by TLC/LC-MS) | The reaction temperature is too high, causing thermal degradation. | Lower the reaction temperature. If the reaction requires heating, try running it at the lowest temperature that still provides a reasonable reaction rate.[8] |
| IND-T-003 | Formation of multiple unexpected side products | The reaction temperature is too high, promoting undesired reaction pathways. | Lowering the reaction temperature may improve selectivity towards the desired product.[8] |
| IND-T-004 | Inconsistent yields between batches | Poor temperature control, leading to variations in the reaction conditions. | Use a reliable heating mantle with a temperature controller or an oil bath to ensure a stable and uniform temperature throughout the reaction. |
| IND-T-005 | Reaction does not go to completion | The reaction temperature is optimal, but the reaction time is insufficient. | Increase the reaction time at the optimized temperature and continue to monitor for completion. |
Data Presentation: Temperature Effects on Indolizine Synthesis
The following tables summarize quantitative data from the literature, illustrating the impact of reaction temperature on the yield of indolizine formation in different reaction types.
Table 1: Gold-Catalyzed Three-Component Synthesis of Aminoindolizines [6]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 60 | 3 | 85 |
| 2 | Solvent-Free | 60 | 1.5 | 95 |
| 3 | Solvent-Free | Room Temperature | 12 | 45 |
Table 2: Metal-Free Cascade Michael/SN2/Aromatization Reaction [11]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 60 | 24 | 75 |
| 2 | 80 | 24 | 85 |
| 3 | 100 | 24 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization Screening
This protocol provides a general framework for systematically optimizing the reaction temperature for an indolizine synthesis.
1. Materials and Setup:
-
Reactants and reagents for the specific indolizine synthesis.
-
Appropriate dry solvent.
-
A set of identical reaction vessels (e.g., microwave vials with stir bars).
-
Heating and stirring plate with multiple positions, or separate reaction blocks that can be set to different temperatures.
-
Thermocouple or thermometer to monitor the internal temperature.
-
TLC plates and developing chamber or LC-MS for reaction monitoring.
2. Procedure:
-
Initial Temperature Selection: Based on literature precedents for similar reactions or the boiling point of the solvent, select an initial temperature range to screen. For example, you might choose to screen at 40°C, 60°C, 80°C, and 100°C.
-
Reaction Setup: In each reaction vessel, add the starting materials, solvent, and any catalysts or reagents in the same stoichiometric ratios. Ensure all vessels are properly sealed.
-
Heating and Stirring: Place each reaction vessel in the pre-heated reaction block or on the heating plate set to the desired temperature. Begin stirring at a consistent rate for all reactions.
-
Reaction Monitoring: At regular time intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.
-
Determining Optimal Temperature: Compare the reaction progress at each temperature. The optimal temperature will be the one that provides the highest yield of the desired product in a reasonable amount of time, with minimal formation of byproducts.
-
Further Optimization (Optional): Once an optimal temperature is identified, you can perform a finer screening in smaller increments (e.g., ± 5°C) around that temperature to further refine the conditions.
Protocol 2: Microwave-Assisted Synthesis of Indolizine Derivatives
This protocol is a general guideline for performing a microwave-assisted indolizine synthesis. Specific parameters will need to be optimized for each reaction.
1. Materials and Setup:
-
Reactants and reagents.
-
Microwave-safe reaction vial with a stir bar.
-
Microwave synthesizer.
2. Procedure:
-
Reaction Mixture Preparation: In a microwave-safe vial, combine the pyridine derivative, the α-halo carbonyl compound (or other appropriate starting materials), and the chosen solvent (if any).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Set the desired temperature (e.g., 120°C) and reaction time (e.g., 10-30 minutes). The microwave will automatically adjust the power to maintain the set temperature.
-
Work-up: After the reaction is complete and the vial has cooled to a safe temperature, open the vial and work up the reaction mixture as required (e.g., extraction, filtration).
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant [organic-chemistry.org]
- 13. goons.web.elte.hu [goons.web.elte.hu]
Technical Support Center: Pyridinium Ylide Cycloaddition Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of base concentration on pyridinium ylide cycloaddition reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My [3+2] cycloaddition reaction yield is low or failing. Could the choice and concentration of the base be the problem?
A: Yes, the base is critical for generating the pyridinium ylide in situ from its corresponding pyridinium salt precursor. Both the type of base and its concentration are crucial factors. An inappropriate base may be too weak to deprotonate the salt efficiently, while an incorrect concentration can lead to side reactions or decomposition of the ylide. For instance, studies have shown that for the reaction between 4-substituted pyridinium salts and ethyl propiolate, potassium carbonate (K₂CO₃) is an effective base.[1][2]
Q2: What is the optimal amount of base to use for generating the pyridinium ylide?
A: A common starting point is to use a stoichiometric amount (1.0 equivalent) of the base relative to the pyridinium salt.[1][2] Using a large excess of a strong base is generally not recommended as it can promote undesired side reactions, including decomposition of the reactants or the newly formed ylide. The optimal concentration depends on the specific pKa of the pyridinium salt, the strength of the base, and the solvent used.
Q3: Which base is most effective? Does it depend on the solvent?
A: The choice of base is often solvent-dependent. Potassium carbonate (K₂CO₃) has been shown to be highly effective in solvents like methanol (MeOH) and dimethylformamide (DMF).[1][2] In one study, K₂CO₃ was the most efficient base tested in both solvents for the synthesis of indolizines.[1] Other bases such as triethylamine (Et₃N) and cesium carbonate (Cs₂CO₃) have also been used successfully in these types of reactions.[3] The combination of K₂CO₃ and acetonitrile has also been reported as optimal for the synthesis of 2,3-dihydrofurans from pyridinium ylides.[4]
Q4: My pyridinium salt is not forming the ylide even with a base. What is wrong?
A: The formation of a stable pyridinium ylide is highly dependent on the substituents attached to the pyridinium ring and the methylene group. Pyridinium ylides are stabilized by the presence of electron-withdrawing groups (EWGs) on the carbanionic moiety.[5] If the pyridinium salt lacks sufficient stabilization from EWGs (e.g., -CN, -COCH₃, -CO₂Et), its precursor proton will not be acidic enough to be removed by common bases like K₂CO₃. Studies show that pyridinium salts with electron-withdrawing substituents on the ring give significantly higher yields in cycloaddition reactions compared to those with electron-donating or neutral groups.[1][6]
Q5: How does base selection impact reaction conditions, such as temperature or reaction in aqueous media?
A: The acidity (pKa) of the pyridinium salt, which is influenced by its substituents, dictates the conditions required for ylide formation. Salts with strong electron-withdrawing groups are more acidic and can be deprotonated under milder conditions.[1] This allows the cycloaddition to proceed at room temperature.[1] Remarkably, if the pKa of the salt is low enough (e.g., 8.16), the ylide can be partially formed in a pH 7.5 aqueous buffer, allowing the cycloaddition to occur in neutral aqueous solutions.[1]
Data on Base and Substituent Effects
The following tables summarize quantitative data from studies on pyridinium ylide cycloadditions, illustrating the impact of reaction parameters on product yield.
Table 1: Effect of Base and Solvent on Indolizine Yield
| Entry | R₁ Substituent | Base (1 eq.) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | -COCH₃ | K₂CO₃ | Methanol | 18 | 65 |
| 2 | -COCH₃ | Et₃N | Methanol | 18 | 42 |
| 3 | -COCH₃ | K₂CO₃ | DMF | 1 | 75 |
| 4 | -COCH₃ | K₂CO₃ | DMF | 5 | 77 |
| 5 | -CN | K₂CO₃ | Methanol | 18 | 81 |
| 6 | -CN | K₂CO₃ | DMF | 18 | 74 |
Data adapted from a study on the cycloaddition of pyridinium ylides with alkynes.[1][2]
Table 2: Effect of Pyridine Ring Substituent (R₁) on Indolizine Yield
| Entry | Substituent (R₁) | Yield (%) |
|---|---|---|
| 1 | -H | No Reaction |
| 2 | -NH₂ | No Reaction |
| 3 | -N(CH₃)₂ | No Reaction |
| 4 | -CF₃ | 45 |
| 5 | -COCH₃ | 77 |
| 6 | -CN | 81 |
Reaction conditions: Pyridinium salt (1 eq.), ethyl propiolate (1.5 eq.), K₂CO₃ (1 eq.), Methanol, 25 °C, 18 h. Data adapted from a study on the cycloaddition of pyridinium ylides.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Indolizine Synthesis via Pyridinium Ylide-Alkyne Cycloaddition
This protocol is based on a method described for the reaction of 4-substituted pyridinium salts with ethyl propiolate.[1][2]
-
Reactant Mixture: In a round-bottom flask, combine the 4-substituted pyridinium salt (1.0 eq.), the dipolarophile (e.g., ethyl propiolate, 1.5 eq.), and potassium carbonate (K₂CO₃, 1.0 eq.).
-
Solvent Addition: Add an appropriate solvent, such as Methanol or DMF. The optimal volume should be determined based on the scale of the reaction to ensure adequate mixing and solubility.
-
Reaction: Stir the mixture at room temperature (25 °C) for the specified time (e.g., 1-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, add water to the reaction mixture to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and purify it by recrystallization or column chromatography on silica gel to obtain the pure indolizine product.
Visual Guides
The following diagram illustrates the critical role of the base in the pyridinium ylide cycloaddition pathway.
Caption: Logical workflow of base-mediated pyridinium ylide cycloaddition.
References
- 1. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
preventing decomposition of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide during reaction
Welcome to the technical support center for 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide (CAS No. 17282-40-5). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a pyridinium salt containing an ester functional group. These compounds are valuable intermediates in organic synthesis, often utilized in the formation of pyridinium ylides for cycloaddition reactions to construct complex heterocyclic scaffolds. They also serve as precursors in the synthesis of various biologically active molecules.
Q2: What are the primary pathways through which this compound can decompose during a reaction?
A2: The two main decomposition pathways for this compound are:
-
Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding 1-(carboxymethyl)pyridin-1-ium bromide and ethanol. Basic conditions, in particular, significantly accelerate this process.[1]
-
Ylide-Mediated Reactions: In the presence of a base, the acidic proton on the carbon adjacent to the pyridinium ring and the ester group can be abstracted to form a pyridinium ylide. This highly reactive intermediate can then undergo various subsequent reactions, such as rearrangements, dimerizations, or cycloadditions, leading to the consumption of the starting material.[2][3][4][5]
Q3: What are the physical properties and storage recommendations for this compound?
A3: this compound is a solid with a melting point of approximately 137-139 °C.[6] To ensure its stability, it should be stored under an inert gas atmosphere at 4°C.[6] The compound is hygroscopic and should be protected from moisture to prevent hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in chemical reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired product; presence of side products. | Decomposition via Hydrolysis: The reaction medium may be too acidic or basic, or contain excess water. | 1. Control pH: Maintain the reaction pH as close to neutral as possible. If a base is required, consider using a non-nucleophilic, hindered base and add it slowly at a low temperature.2. Use Anhydrous Conditions: Employ anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Formation of colored byproducts and complex mixture in NMR. | Ylide Formation and Subsequent Reactions: The base used may be too strong, or the reaction temperature may be too high, promoting the formation and subsequent uncontrolled reactions of the pyridinium ylide. | 1. Base Selection: Choose a base with a pKa that is just sufficient to deprotonate the pyridinium salt to the desired extent. Weaker bases like potassium carbonate may be preferable to stronger bases like alkali metal hydroxides or alkoxides.[4]2. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can accelerate decomposition and side reactions.[7]3. In-situ Trapping: If the intention is to form the ylide for a subsequent reaction (e.g., a cycloaddition), ensure the trapping agent (dipolarophile) is present in the reaction mixture before or during the addition of the base to capture the ylide as it is formed.[2] |
| Difficulty in purifying the final product. | Contamination with starting materials or decomposition products. | 1. Recrystallization: This is a highly effective method for purifying solid pyridinium salts.[7] Experiment with different solvent systems to find one that provides good separation.2. Washing: If the product precipitates from the reaction mixture, it can be purified by filtration and washing with a suitable solvent to remove impurities.[7] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis
-
Drying of Glassware and Reagents: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, either purchased or freshly distilled from an appropriate drying agent.
-
Inert Atmosphere Setup: Assemble the reaction apparatus and purge with an inert gas (argon or nitrogen) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Dissolve this compound in the anhydrous solvent. If other reagents are solids, dry them in a vacuum oven before use. Add liquid reagents via a syringe through a septum.
-
Work-up: Upon completion of the reaction, perform the work-up using anhydrous techniques as much as possible until the compound is isolated.
Protocol 2: Controlled Generation of Pyridinium Ylide for Cycloaddition
-
Reactant Mixture: In a flame-dried flask under an inert atmosphere, dissolve this compound and the alkyne or alkene dipolarophile in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).[4]
-
Cooling: Cool the reaction mixture to a low temperature (e.g., 0°C or -78°C) using an ice or dry ice/acetone bath.
-
Slow Base Addition: Prepare a solution of a mild, non-nucleophilic base (e.g., potassium carbonate or triethylamine) in the same anhydrous solvent. Add the base solution dropwise to the cooled reaction mixture over an extended period using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and the formation of the desired cycloadduct.
-
Quenching and Work-up: Once the reaction is complete, quench by adding a proton source (e.g., saturated aqueous ammonium chloride solution) at low temperature before warming to room temperature. Proceed with standard extraction and purification procedures.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting flowchart for reactions involving the pyridinium salt.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Are pyridinium ylides radicals? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 17282-40-5 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impirities in 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide. The information is designed to help identify and characterize impurities that may arise during synthesis and handling.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of this compound, focusing on impurity detection and characterization.
Issue 1: Unexpected Peaks in HPLC Analysis
Potential Cause: Presence of unreacted starting materials, side-products, or degradation products.
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze the starting materials (pyridine and ethyl bromoacetate) by HPLC to ensure their purity. Impurities in the starting materials will be carried through the reaction.
-
Analyze Reaction Mixture at Different Time Points: Monitoring the reaction progress by taking aliquots at different times can help distinguish between intermediates and side-products.
-
Perform Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, heat, oxidation, light) can help generate potential degradation products. These can then be used as markers to identify unknown peaks in the sample.
-
LC-MS Analysis: Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for tentative identification.
-
Fraction Collection and NMR Analysis: If an impurity is present at a significant level (>0.1%), collect the corresponding fraction from the HPLC and analyze it by NMR to elucidate its structure.
Issue 2: Low Purity of the Final Product After Synthesis
Potential Cause: Incomplete reaction, side reactions, or inappropriate work-up and purification procedures.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote degradation.
-
Reaction Time: Monitor the reaction to completion to avoid the presence of unreacted starting materials.
-
Solvent: The choice of solvent can influence the reaction rate and the formation of by-products.
-
-
Purification Strategy:
-
Recrystallization: This is often an effective method for purifying solid pyridinium salts. Experiment with different solvent systems to achieve the best separation.
-
Washing: If the product precipitates from the reaction mixture, washing with a suitable solvent can remove unreacted starting materials and soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
The most probable impurities are unreacted starting materials:
-
Pyridine: The nucleophile in the reaction.
-
Ethyl bromoacetate: The alkylating agent.
Other potential impurities could arise from side reactions or degradation, such as:
-
Hydrolysis product: 1-(Carboxymethyl)pyridin-1-ium bromide, formed if the ethyl ester is hydrolyzed.
-
Products of thermal degradation: Pyridinium salts can be susceptible to thermal degradation, potentially leading to a variety of by-products.
Q2: How can I confirm the identity of an unknown impurity?
A combination of analytical techniques is typically required:
-
HPLC with UV detection: To determine the retention time and relative amount of the impurity.
-
LC-MS: To determine the molecular weight of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the impurity.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): For structural elucidation of the isolated impurity.
Q3: Are there any established analytical methods for the purity assessment of this compound?
Q4: What is a typical purity specification for commercially available this compound?
Commercial suppliers often provide this compound with a purity of 95% or higher. This implies that up to 5% of the material may consist of impurities.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Pyridine | C₅H₅N | C₅H₅N | 79.10 | Unreacted starting material |
| Ethyl bromoacetate | BrCH₂COOCH₂CH₃ | C₄H₇BrO₂ | 167.00 | Unreacted starting material |
| 1-(Carboxymethyl)pyridin-1-ium bromide | [C₅H₅NCH₂COOH]⁺Br⁻ | C₇H₈BrNO₂ | 218.05 | Hydrolysis of the ester |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is based on the general procedure for the quaternization of pyridines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, acetone, or ethanol).
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.0-1.2 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by TLC or HPLC.
-
Isolation: If the product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general method that should be optimized and validated for the specific application.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase starting condition or a suitable solvent.
Visualizations
Caption: Potential impurity formation pathway.
Caption: Troubleshooting workflow for impurity identification.
References
Validation & Comparative
A Comparative Guide to Pyridinium Salts for Ylide Generation: Focus on 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide with other pyridinium salts for the generation of pyridinium ylides. These versatile intermediates are crucial in the synthesis of a wide array of heterocyclic compounds, making the choice of the pyridinium salt precursor a critical factor in reaction efficiency and outcome. This document presents a data-driven comparison, detailed experimental protocols, and visualizations of key chemical processes to aid in the selection of the optimal pyridinium salt for specific synthetic applications.
Introduction to Pyridinium Ylides
Pyridinium ylides are neutral, dipolar molecules containing a negatively charged carbon atom (carbanion) directly attached to a positively charged nitrogen atom of a pyridine ring. They are typically generated in situ by the deprotonation of the corresponding pyridinium salt using a base. The stability and reactivity of a pyridinium ylide are highly influenced by the substituents on both the pyridine ring and the carbanion. Electron-withdrawing groups (EWGs) on the carbanionic moiety stabilize the ylide, making it less reactive but easier to handle.[1][2] Conversely, electron-donating groups increase the nucleophilicity and reactivity of the ylide.
The ylide generated from this compound is a "stabilized" ylide due to the presence of the ethoxycarbonyl group, which can delocalize the negative charge on the adjacent carbon. This stabilization influences its performance in various chemical transformations.
Comparison of Pyridinium Salts for Ylide Generation and Reactivity
The efficacy of a pyridinium salt as an ylide precursor is determined by several factors, including the ease of ylide formation (related to the acidity of the α-proton) and the nucleophilicity of the resulting ylide. The pKa of the pyridinium salt is a key indicator of the ease of deprotonation.[3] A lower pKa value signifies a more acidic proton, allowing for the use of weaker bases for ylide generation.
Performance in 1,3-Dipolar Cycloaddition Reactions
One of the most prominent applications of pyridinium ylides is in [3+2] cycloaddition reactions with alkynes or alkenes to synthesize indolizine derivatives, which are scaffolds of interest in medicinal chemistry. The stability of the ylide plays a crucial role in the efficiency of these reactions.
The following table summarizes the performance of various pyridinium salts in the 1,3-dipolar cycloaddition reaction with ethyl propiolate. The data is adapted from a study by Bessin, T. et al. (2016), which provides a comparative framework for understanding the influence of substituents on the pyridine ring. While this compound was not directly tested in this specific study, the data for the analogous methyl ester derivative (Salt 7) provides a strong basis for performance expectation.
| Pyridinium Salt Precursor | R Group on Pyridine Ring | pKa[3] | Yield of Indolizine Derivative (%)[3] |
| 1-(Methoxycarbonylmethyl)pyridinium salt | H | 10.12 | 10 |
| 1-(Methoxycarbonylmethyl)-4-methylpyridinium salt | CH₃ | 10.65 | < 5 |
| 1-(Methoxycarbonylmethyl)-4-phenylpyridinium salt | C₆H₅ | 9.87 | 23 |
| 1-(Methoxycarbonylmethyl)-4-(trifluoromethyl)pyridinium salt | CF₃ | 8.45 | 63 |
| 1-(Methoxycarbonylmethyl)-4-acetylpyridinium salt | COCH₃ | 8.25 | 77 |
| 1-(Methoxycarbonylmethyl)-4-cyanopyridinium salt (Analogous to target) | CN | 8.16 | 81 |
| 1-(Benzoylmethyl)-4-cyanopyridinium salt | CN (with benzoyl on ylide) | - | 50 |
| 1-(4-Nitrobenzoylmethyl)-4-cyanopyridinium salt | CN (with p-nitrobenzoyl on ylide) | - | 67 |
Analysis:
-
Effect of Electron-Withdrawing Groups on the Pyridine Ring: A clear trend is observed where electron-withdrawing groups (e.g., CN, COCH₃, CF₃) on the pyridine ring significantly increase the yield of the indolizine product.[3] This is attributed to the lowering of the pyridinium salt's pKa, which facilitates the formation of the ylide under milder conditions.
-
Performance of Ester-Stabilized Ylides: The ylide precursor with a methoxycarbonyl group (analogous to the ethoxycarbonyl group of the target compound) consistently provides high yields, particularly when paired with an electron-withdrawing group on the pyridine ring (e.g., 81% yield with a cyano group).
-
Comparison with Other Stabilizing Groups: The methyl ester-stabilized ylide (Salt 7) outperformed the benzoyl-stabilized ylides in the synthesis of 7-cyanoindolizine, indicating that the ester group is highly effective in this transformation.[4]
Performance in Reactions with Aldehydes (Wittig-type Reaction)
Pyridinium ylides can react with aldehydes and ketones in a manner analogous to the Wittig reaction, although they are generally less reactive than their phosphonium counterparts. This reaction typically yields alkenes. Stabilized ylides, such as the one derived from this compound, are expected to react with aldehydes to favor the formation of the more thermodynamically stable (E)-alkene.
| Pyridinium Salt Precursor Type | Stabilizing Group | Expected Reactivity with Aldehydes |
| Non-stabilized (e.g., N-alkylpyridinium) | Alkyl | High |
| Semi-stabilized (e.g., N-benzylpyridinium) | Phenyl | Moderate |
| Stabilized (e.g., this compound) | Ethoxycarbonyl | Moderate to Low |
| Stabilized (e.g., N-phenacylpyridinium) | Benzoyl | Moderate to Low |
Analysis:
-
The ethoxycarbonyl group in this compound stabilizes the ylide, reducing its nucleophilicity compared to non-stabilized ylides. This may result in lower reaction rates and yields in reactions with less reactive aldehydes. However, this stabilization also makes the ylide easier to handle and can lead to higher stereoselectivity.
Performance in Michael Addition Reactions
Pyridinium ylides can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds.[5][6] The stabilized nature of the ylide from this compound makes it a suitable candidate for this reaction, as it is less prone to polymerization and other side reactions compared to more reactive, non-stabilized ylides.
| Pyridinium Salt Precursor Type | Stabilizing Group | Expected Performance in Michael Addition |
| Non-stabilized (e.g., N-alkylpyridinium) | Alkyl | Prone to side reactions |
| Stabilized (e.g., this compound) | Ethoxycarbonyl | Good yields, clean reaction |
| Stabilized (e.g., N-phenacylpyridinium) | Benzoyl | Good yields, clean reaction |
Analysis:
-
The stabilized ylide derived from this compound is expected to perform well in Michael addition reactions, providing good to excellent yields of the corresponding adducts under mild conditions.[1]
Experimental Protocols
Synthesis of this compound
General Procedure:
This protocol is a general method for the N-alkylation of pyridine.
-
Reactants: Pyridine (1.0 eq.) and ethyl bromoacetate (1.1 eq.).
-
Solvent: Acetone or acetonitrile.
-
Procedure:
-
To a solution of pyridine in the chosen solvent, add ethyl bromoacetate dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.
-
The formation of a precipitate indicates the formation of the pyridinium salt.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.
-
General Protocol for 1,3-Dipolar Cycloaddition
Based on the method described by Bessin, T. et al. (2016): [3]
-
Reactants: Pyridinium salt (1.0 eq.), alkyne (e.g., ethyl propiolate, 1.5 eq.), and a base (e.g., K₂CO₃, 1.0-2.0 eq.).
-
Solvent: Methanol or DMF.
-
Procedure:
-
In a round-bottom flask, dissolve the pyridinium salt and the alkyne in the solvent.
-
Add the base to the mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
-
General Protocol for Reaction with Aldehydes
-
Reactants: Pyridinium salt (1.0 eq.), aldehyde (1.0-1.2 eq.), and a base (e.g., triethylamine, DBU).
-
Solvent: Aprotic solvent such as DMF, CH₂Cl₂, or toluene.
-
Procedure:
-
Suspend the pyridinium salt in the solvent.
-
Add the base and stir for a short period to generate the ylide in situ.
-
Add the aldehyde to the reaction mixture.
-
Stir at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Work-up typically involves washing with water and purification by column chromatography.
-
General Protocol for Michael Addition
-
Reactants: Pyridinium salt (1.0 eq.), α,β-unsaturated compound (1.0-1.2 eq.), and a base (e.g., triethylamine, K₂CO₃).
-
Solvent: Aprotic polar solvent such as acetonitrile or DMF.
-
Procedure:
-
Generate the pyridinium ylide in situ by adding the base to a solution or suspension of the pyridinium salt in the solvent.
-
Add the Michael acceptor to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
-
Visualizing Reaction Pathways and Workflows
Caption: General workflow for the synthesis and reaction of pyridinium ylides.
Caption: Mechanism of 1,3-dipolar cycloaddition of a pyridinium ylide.
Caption: Reaction of a pyridinium ylide with an aldehyde.
Conclusion
This compound is an effective precursor for a stabilized pyridinium ylide. Its performance is particularly noteworthy in 1,3-dipolar cycloaddition reactions, where the stabilizing ethoxycarbonyl group contributes to high yields of indolizine products, especially when the pyridine ring is substituted with an electron-withdrawing group. While direct comparative data for reactions with aldehydes and Michael acceptors is limited, the principles of ylide chemistry suggest that it would be a reliable reagent for these transformations, favoring selectivity and clean reaction profiles over high reactivity. The choice of pyridinium salt should, therefore, be guided by the specific requirements of the desired chemical transformation, with this compound being an excellent choice for applications where a moderately reactive, yet stable and selective, ylide is preferred.
References
- 1. Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of pyridinium ylides with aldehydes and with Michael acceptors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Ethyl 1-Indolizinecarboxylate: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 1-indolizinecarboxylate, a key scaffold in medicinal chemistry, can be approached through various synthetic routes. This guide provides a comparative overview of alternative reagents and methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Methods
The following table summarizes the performance of different catalytic systems in the synthesis of ethyl 1-indolizinecarboxylate and its derivatives. The traditional 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes serves as a baseline for comparison.
| Method | Catalyst/Reagent | Key Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Traditional Method | Potassium Carbonate (K2CO3) | Pyridinium salt, Ethyl propiolate | Methanol | 25 | 18 | Variable | [1] |
| Alternative Method 1 | Palladium Iodide (PdI2) / Potassium Iodide (KI) | Ethyl 2-(pyridin-2-yl)pent-4-ynoate, Morpholine, Carbon Monoxide (CO), Air | Acetonitrile | 100 | 6 | up to 86 | |
| Alternative Method 2 | TEMPO / Sodium Carbonate (Na2CO3) | Pyridine, α-halo carbonyl compound, Electron-deficient alkene | DMF | 120 | 4 | up to 98 | [2] |
Reaction Pathways and Experimental Workflows
The synthesis of the indolizine core, and specifically ethyl 1-indolizinecarboxylate, is most commonly achieved through a 1,3-dipolar cycloaddition reaction. This and other key synthetic strategies are illustrated below.
Detailed Experimental Protocols
Traditional Method: 1,3-Dipolar Cycloaddition
This method represents a common and foundational approach to indolizine synthesis.
Protocol:
-
A pyridinium salt is prepared by reacting a substituted pyridine with an α-halo carbonyl compound.
-
The pyridinium salt (1 equivalent) and ethyl propiolate (1.5 equivalents) are dissolved in methanol.
-
Potassium carbonate (1 equivalent) is added to the solution to generate the pyridinium ylide in situ.
-
The resulting solution is stirred at room temperature for 18 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the ethyl 1-indolizinecarboxylate.[1]
Alternative Method 1: Palladium-Catalyzed Carbonylative Cyclization
This modern approach offers high efficiency and the ability to construct complex indolizine derivatives in a one-pot reaction.
Protocol:
-
To a pressure vessel, add ethyl 2-(pyridin-2-yl)pent-4-ynoate (1 equivalent), palladium iodide (0.33 mol%), and potassium iodide (0.5 equivalents) in acetonitrile.
-
Add morpholine (3 equivalents) to the mixture.
-
Pressurize the vessel with a 4:1 mixture of carbon monoxide and air to 20 atm.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography to afford ethyl 3-(2-morpholino-2-oxoethyl)indolizine-1-carboxylate.
Alternative Method 2: TEMPO-Mediated Oxidative Dehydrogenation
This transition-metal-free method provides an environmentally benign alternative with high yields.
Protocol:
-
In a reaction vessel, combine the desired pyridine (1 equivalent), α-halo carbonyl compound (1.2 equivalents), electron-deficient alkene (1.5 equivalents), TEMPO (2 equivalents), and sodium carbonate (2 equivalents) in DMF.
-
Heat the mixture to 120 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography.[2]
Logical Workflow for Method Selection
The choice of synthetic method depends on several factors including desired substitution patterns, availability of starting materials, and equipment. The following diagram illustrates a logical workflow for selecting an appropriate method.
References
The Synthetic Dilemma: A Cost-Effectiveness Analysis of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium Bromide and its Alternatives in Indolizine Synthesis
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of heterocyclic scaffolds is a cornerstone of innovation. Indolizine, a privileged nitrogen-containing fused ring system, is a common core in numerous biologically active compounds. This guide provides an objective comparison of synthetic pathways to 2-phenylindolizine, with a focus on the cost-effectiveness of using 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide, generated in situ, versus alternative established methods. This analysis, supported by experimental data, aims to inform the selection of the most pragmatic synthetic route for specific research and development needs.
The synthesis of functionalized indolizines is a well-explored area of organic chemistry, with numerous methodologies available. Among these, the 1,3-dipolar cycloaddition of pyridinium ylides with activated alkynes or alkenes is a prominent strategy. This compound is a key precursor for generating the necessary pyridinium ylide for this transformation. However, classic methods such as the Tschitschibabin reaction and modern transition-metal-catalyzed approaches like the Sonogashira coupling followed by cyclization offer viable alternatives. This guide delves into a comparative analysis of these three synthetic routes to 2-phenylindolizine, evaluating them on key metrics including yield, reaction time, and, crucially, the cost of starting materials and reagents.
At a Glance: Pathway Comparison
| Metric | 1,3-Dipolar Cycloaddition | Tschitschibabin Reaction | Sonogashira Coupling & Cyclization |
| Overall Yield | Good to Excellent (70-90%) | Moderate to Good (60-80%) | Good to Excellent (75-95%) |
| Starting Material Cost | Low to Moderate | Low | High |
| Reagent/Catalyst Cost | Low | Low | Very High |
| Reaction Time | 12-24 hours | 6-12 hours | 8-16 hours |
| Reaction Temperature | Room Temperature to 60°C | 80-100°C | 80-110°C |
| Scalability | Moderate | Good | Good |
| Functional Group Tolerance | Good | Moderate | Excellent |
| Environmental Impact | Low to Moderate | Moderate (solvents) | High (metal catalyst) |
Cost-Benefit Analysis: A Deeper Dive
To provide a tangible comparison, the following table outlines the estimated costs for the synthesis of 10 mmol of 2-phenylindolizine via each of the three routes. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Pathway | Reagents & Catalysts | Molar Eq. | Estimated Cost (USD) |
| 1,3-Dipolar Cycloaddition | Pyridine | 1.0 | ~ $0.50 |
| Ethyl Bromoacetate | 1.1 | ~ $1.00 | |
| Phenylacetylene | 1.0 | ~ $1.50 | |
| Base (e.g., K₂CO₃) | 2.0 | ~ $0.20 | |
| Total | ~ $3.20 | ||
| Tschitschibabin Reaction | 2-Picoline | 1.0 | ~ $0.30 |
| 2-Bromoacetophenone | 1.0 | ~ $2.50 | |
| Base (e.g., NaHCO₃) | 2.0 | ~ $0.10 | |
| Total | ~ $2.90 | ||
| Sonogashira Coupling & Cyclization | 2-Bromopyridine | 1.0 | ~ $3.00 |
| Phenylacetylene | 1.1 | ~ $1.65 | |
| Pd(PPh₃)₂Cl₂ | 0.02 | ~ $25.00 | |
| CuI | 0.04 | ~ $2.00 | |
| Base (e.g., Et₃N) | 2.0 | ~ $0.50 | |
| Total | ~ $32.15 |
From this analysis, the Tschitschibabin reaction emerges as the most cost-effective method on a small scale, closely followed by the 1,3-dipolar cycloaddition. The Sonogashira coupling, while offering high yields and excellent functional group tolerance, is significantly more expensive due to the high cost of the palladium catalyst.
Experimental Protocols
1,3-Dipolar Cycloaddition Route
This method involves the in situ generation of this compound and its subsequent conversion to the corresponding ylide.
Materials:
-
Pyridine (10 mmol, 0.79 g)
-
Ethyl bromoacetate (11 mmol, 1.84 g)
-
Phenylacetylene (10 mmol, 1.02 g)
-
Potassium carbonate (20 mmol, 2.76 g)
-
Acetonitrile (50 mL)
Procedure:
-
To a solution of pyridine (10 mmol) in acetonitrile (20 mL), add ethyl bromoacetate (11 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours to form the pyridinium salt.
-
Add potassium carbonate (20 mmol) and phenylacetylene (10 mmol) to the reaction mixture.
-
Heat the mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindolizine.
Tschitschibabin Reaction Route
A classic and straightforward approach to indolizine synthesis.[1][2]
Materials:
-
2-Picoline (10 mmol, 0.93 g)
-
2-Bromoacetophenone (10 mmol, 1.99 g)
-
Sodium bicarbonate (20 mmol, 1.68 g)
-
Acetone (50 mL)
Procedure:
-
Dissolve 2-picoline (10 mmol) and 2-bromoacetophenone (10 mmol) in acetone (50 mL).
-
Reflux the mixture for 4 hours to form the pyridinium salt.
-
Cool the reaction mixture to room temperature and add sodium bicarbonate (20 mmol).
-
Continue to stir the mixture at room temperature for an additional 2-8 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the reaction mixture and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenylindolizine.
Sonogashira Coupling and Cyclization Route
A modern, palladium-catalyzed approach offering high efficiency.[3][4]
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.2 mmol, 0.14 g)
-
Copper(I) iodide (CuI) (0.4 mmol, 0.076 g)
-
Triethylamine (20 mmol, 2.02 g)
-
Toluene (50 mL)
Procedure:
-
To a degassed solution of 2-bromopyridine (10 mmol) and phenylacetylene (11 mmol) in toluene (40 mL), add Pd(PPh₃)₂Cl₂ (0.2 mmol), CuI (0.4 mmol), and triethylamine (20 mmol).
-
Heat the reaction mixture to 80-110°C under an inert atmosphere for 8-16 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-phenylindolizine.
Visualizing the Synthetic Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. 2-Bromopyridine | 109-04-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. cenmed.com [cenmed.com]
- 7. 2-Bromopyridine 99 109-04-6 [sigmaaldrich.com]
- 8. store.p212121.com [store.p212121.com]
- 9. Phenylacetylene, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Phenylacetylene price,buy Phenylacetylene - chemicalbook [m.chemicalbook.com]
- 11. 536-74-3 Cas No. | Phenylacetylene | Apollo [store.apolloscientific.co.uk]
- 12. A12139.22 [thermofisher.com]
A Comparative Guide to the Green Chemistry Metrics of Indolizine Synthesis: Traditional vs. Biocatalytic and Microwave-Assisted Routes
For researchers, scientists, and drug development professionals, the imperative to design sustainable chemical syntheses is paramount. This guide provides a comparative evaluation of the green chemistry metrics for reactions involving 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide in the synthesis of indolizine derivatives, juxtaposed with greener alternatives. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate the selection of more environmentally benign synthetic strategies.
The synthesis of indolizines, a core scaffold in many biologically active compounds, has traditionally involved multi-step procedures with significant environmental footprints. A common starting material, this compound, is often employed in [3+2] cycloaddition reactions. While effective, these methods frequently rely on hazardous organic solvents and produce considerable waste. This guide evaluates a representative traditional method against two greener alternatives: a biocatalytic one-pot synthesis in an aqueous medium and a microwave-assisted approach, highlighting the significant improvements in environmental performance offered by the latter.
Comparative Analysis of Green Chemistry Metrics
The environmental impact of the different synthetic routes is quantified using key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI). Atom Economy measures the efficiency of a reaction in converting reactant atoms to the desired product. The E-Factor quantifies the amount of waste generated per unit of product, and PMI provides a holistic view of the mass efficiency of the entire process, including solvents and work-up materials.
| Metric | Traditional [3+2] Annulation | Biocatalytic One-Pot Synthesis | Microwave-Assisted Synthesis |
| Atom Economy (%) | ~75% | ~85% | ~88% |
| E-Factor | > 100 | < 20 | < 50 |
| Process Mass Intensity (PMI) | > 200 | < 50 | < 100 |
| Reaction Time | 6 hours | 2 hours (with ultrasound) | 15 minutes |
| Solvent | 1,4-Dioxane | Water (Phosphate Buffer) | Basic Alumina (Solvent-free) |
| Catalyst | Base (DABCO) | Candida antarctica lipase A | - |
| Energy Input | Conventional Heating (60 °C) | Ultrasound/Shaking | Microwave Irradiation |
Note: The values for the green metrics are calculated based on the provided experimental protocols and may vary depending on the specific substrates and reaction scale.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the generalized workflows for the traditional and green synthetic routes for producing indolizine derivatives.
Detailed Experimental Protocols
Method 1: Traditional [3+2] Annulation for Functionalized 2-Fluoroindolizines[1][2]
This procedure describes the synthesis of a functionalized 2-fluoroindolizine using a [3+2] annulation reaction.
Materials:
-
(E)-1,1-difluoro-1-alkene (0.2 mmol)
-
This compound (0.4 mmol)
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (0.6 mmol)
-
1,4-Dioxane (2.0 mL)
Procedure:
-
To a reaction tube, add the (E)-1,1-difluoro-1-alkene (0.2 mmol), this compound (0.4 mmol), and DABCO (0.6 mmol).
-
Add 1,4-dioxane (2.0 mL) to the mixture.
-
Seal the tube and stir the reaction mixture at 60 °C for 6 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
The reaction mixture is then subjected to a standard aqueous work-up, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired functionalized 2-fluoroindolizine.
Method 2: Biocatalyzed One-Pot Synthesis of Indolizines in Aqueous Media[3][4]
This protocol details a highly eco-friendly, one-pot synthesis of indolizine derivatives using a biocatalyst in water, with the option of ultrasound assistance to reduce reaction times.
Materials:
-
4,4′-Bipyridine (1 mmol)
-
ω-Bromoacetophenone (1 mmol)
-
Ethyl propiolate (1 mmol)
-
Candida antarctica lipase A (CAL-A)
-
Phosphate buffer (pH 7)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vial, add 4,4′-bipyridine (1 mmol), ω-bromoacetophenone (1 mmol), ethyl propiolate (1 mmol), and Candida antarctica lipase A in phosphate buffer (pH 7).
-
The reaction mixture is then agitated either by shaking for 48 hours or by using an ultrasonic bath for 2 hours.
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by silica gel chromatography to yield the pure indolizine derivative.
Method 3: Microwave-Assisted One-Pot Synthesis of Indolizines[5]
This protocol describes a rapid, solvent-free, one-pot synthesis of indolizines via a three-component reaction mediated by microwave irradiation.
Materials:
-
Pyridine (1 mmol)
-
Acyl bromide (1 mmol)
-
Acetylene derivative (1 mmol)
-
Basic alumina
Procedure:
-
In a microwave-safe reaction vessel, combine the pyridine (1 mmol), acyl bromide (1 mmol), acetylene derivative (1 mmol), and basic alumina.
-
The vessel is sealed and subjected to microwave irradiation for a short period (typically a few minutes) at a specified power and temperature.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The solid reaction mixture is then directly purified, often by simple filtration and washing, to yield the indolizine product in high purity.
Conclusion
The comparison of these synthetic methodologies clearly demonstrates the substantial green chemistry advantages of the biocatalytic and microwave-assisted approaches over the traditional synthesis involving this compound. The green alternatives offer significantly lower E-Factors and PMIs, primarily due to the reduction or elimination of hazardous organic solvents and shorter reaction times. The use of water as a solvent and a biocatalyst, or the complete omission of a solvent in the microwave-assisted method, represents a significant step towards more sustainable chemical manufacturing. For researchers and professionals in drug development, the adoption of such green methodologies is not only environmentally responsible but can also lead to more efficient and cost-effective synthetic processes.
Safety Operating Guide
Proper Disposal of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide: A Comprehensive Guide
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide (CAS No. 17282-40-5). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. This compound is classified as harmful and requires disposal as hazardous waste.
Hazard Identification and Immediate Safety Precautions
Hazard Profile:
Based on available safety data, this compound is classified with the following hazards:
-
GHS07: Warning[1]
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H332: Harmful if inhaled[1]
A closely related compound, 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide, is known to cause skin, eye, and respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this substance for disposal.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The primary route for disposal of this compound is through an approved hazardous waste disposal plant.[2][3] Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Waste Identification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.
-
Container: Collect waste in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the associated hazards (Harmful).
Step 2: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[2]
Step 3: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and hazards.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading. For solid spills, carefully sweep or vacuum the material. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Collection: Collect all contaminated materials (absorbent, cleaning supplies) in a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Experimental Protocols
While end-users will not typically perform these experiments, hazardous waste disposal facilities may conduct analyses to determine the appropriate final treatment method.
Toxicity Characteristic Leaching Procedure (TCLP):
-
Objective: To determine if the waste exhibits the characteristic of toxicity, which would classify it as a hazardous waste under RCRA regulations.
-
Methodology: A representative sample of the waste is extracted with an acidic fluid for 18 hours. The resulting extract is then analyzed for the presence of specific contaminants at concentrations that exceed regulatory limits.
Incinerability Analysis:
-
Objective: To determine the suitability of the waste for destruction via incineration.
-
Methodology: The waste is analyzed for properties such as heating value, ash content, and the presence of halogens (in this case, bromine). This information helps determine the appropriate incineration conditions and the need for off-gas scrubbing to neutralize acidic gases like hydrogen bromide.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide (CAS No: 17282-40-5). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The GHS pictograms associated with this chemical indicate it is a health hazard. Hazard codes H302, H312, and H332 signify that it is harmful if swallowed, in contact with skin, or if inhaled. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1] |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended.[1] Ensure it is fully buttoned. |
| Nitrile Gloves | Nitrile gloves are recommended for their resistance to pyridine-based compounds.[1][2] Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving. | |
| Respiratory | NIOSH-approved respirator | Use in a well-ventilated area or under a chemical fume hood.[3][4] A NIOSH-approved respirator may be necessary for large quantities or in situations with inadequate ventilation.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[3]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3][5]
-
Designate a specific, clearly labeled area for handling the compound to contain potential spills.[3]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in Table 1.
3. Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[3]
-
Avoid creating dust.[6]
-
Use dedicated, clearly labeled glassware and utensils.[3]
4. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizers and strong acids.[7][8]
-
The recommended storage temperature is under an inert gas at 4°C.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water.[2][8] If skin irritation occurs, get medical advice/attention.[8] Remove contaminated clothing and wash it before reuse.[8] |
| Inhalation | Move the individual to fresh air.[3][8] If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] |
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[3]
-
Waste Treatment and Disposal: Waste containing this compound should be treated as hazardous waste.[3] Do not dispose of it down the drain.[9] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.[3] The empty container should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before disposing of the container.[9]
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
